Technical Documentation Center

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
  • CAS: 886360-70-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

[1][2][3] Executive Summary 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CAS: 886360-70-9) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of agrochemicals (herbicides)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CAS: 886360-70-9) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates (kinase inhibitors).[1][2][3][4] Its value lies in its orthogonal reactivity : the 2-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (


) or transition-metal catalyzed cross-coupling, while the 4-carboxylic acid provides a distinct site for amidation or esterification.[3]

This guide details the physicochemical parameters, structural electronics, and handling protocols required to integrate this scaffold into high-throughput screening (HTS) and lead optimization campaigns.

Molecular Identity & Structural Analysis[5][6]

ParameterDetail
CAS Registry Number 886360-70-9
IUPAC Name 2-Chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
Molecular Formula

Molecular Weight 205.66 g/mol
SMILES CC(C)c1nc(Cl)sc1C(=O)O
Appearance Off-white to pale yellow crystalline solid
Electronic Architecture

The thiazole ring acts as an electron-deficient spacer.[3] The 2-chloro substituent exerts a strong inductive withdrawing effect (-I), deactivating the ring and lowering the


 of the carboxylic acid relative to benzoic acid equivalents.[3] Conversely, the 5-isopropyl group provides mild electron donation via hyperconjugation (+I), modulating the lipophilicity without significantly altering the electronic density at the 2-position.[3]

G Core Thiazole Core (Electron Deficient) COOH 4-Carboxyl Group (Acidic Center) Core->COOH Resonance Stabilization Lowers pKa Cl 2-Chloro Group (Electrophilic Handle) Cl->Core Inductive Withdrawal (-I) Activates C2 for SNAr iPr 5-Isopropyl Group (Lipophilic Anchor) iPr->Core Hyperconjugation (+I) Steric Bulk

Figure 1: Electronic structure map illustrating the push-pull dynamics that define the compound's reactivity profile.

Physicochemical Profiling

Note: Values marked with (Exp) are experimental; others are consensus predictions based on SAR modeling.

Solid State Properties[3]
  • Melting Point: 209–212 °C. The high melting point indicates a stable crystal lattice driven by intermolecular hydrogen bonding (dimerization of carboxylic acids) and

    
    -stacking of the thiazole rings.[3]
    
  • Crystallinity: High.[3] Suitable for X-ray diffraction (XRD) studies.[3]

Solution State Properties[3]
  • Acidity (

    
    ): 2.59 ± 0.10  (Predicted).[3]
    
    • Implication: This compound is a stronger acid than acetic acid (

      
       4.76).[3] In physiological buffers (pH 7.4), it will exist almost exclusively as the anionic carboxylate (
      
      
      
      ), significantly affecting membrane permeability.[3]
  • Lipophilicity (

    
    ): ~2.6  (Predicted).[3]
    
    • Implication: The isopropyl and chloro groups contribute to moderate lipophilicity.[3] However, the ionized form (

      
      ) will be significantly lower (approx. -0.5 to 0.0), suggesting good aqueous solubility at neutral pH but poor passive permeability unless masked (e.g., as an ester prodrug).[3]
      
  • Solubility:

    • Water (pH 1.2): Low (< 0.1 mg/mL).[3]

    • Water (pH > 7): High (> 10 mg/mL) due to salt formation.[3]

    • Organic Solvents: Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Hexane.[3]

Analytical Characterization (Spectroscopy)[3][7]

To validate the identity of synthesized or purchased batches, rely on the following spectral fingerprints.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-



  • 
     13.0–13.5 ppm (1H, br s):  Carboxylic acid proton (
    
    
    
    ).[3] Often broad or invisible depending on water content.[3]
  • 
     3.8–4.0 ppm (1H, septet, 
    
    
    
    ):
    Methine proton of the isopropyl group (
    
    
    ).[3]
  • 
     1.2–1.3 ppm (6H, d, 
    
    
    
    ):
    Methyl protons of the isopropyl group (
    
    
    ).[3]
  • Note: The thiazole ring lacks protons, simplifying the aromatic region.[3]

Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI (Negative mode preferred for carboxylic acids).[3]

  • m/z: [M-H]⁻ = 203.9.[3]

  • Isotope Pattern: Distinct Chlorine pattern (

    
     ratio of ~3:1) visible in the molecular ion cluster.[3]
    

Experimental Protocol: Determination

Accurate


 determination is critical for formulation.[3] The following potentiometric titration protocol is recommended for this compound.
Reagents & Equipment
  • Titrator: Mettler Toledo T5 or equivalent.

  • Solvent: Carbonate-free water / Methanol (if cosolvent method is required due to low intrinsic solubility).[3]

  • Titrant: 0.1 N KOH (standardized).[3]

Workflow
  • Preparation: Dissolve ~2 mg of compound in 20 mL of degassed water. If turbidity persists, use a Water:Methanol (60:[3]40) mixture and extrapolate to 0% organic.

  • Acidification: Lower pH to ~1.5 using 0.1 N HCl to ensure full protonation.

  • Titration: Titrate with 0.1 N KOH in 5 µL increments.

  • Analysis: Plot the first derivative of the pH curve. The inflection point corresponds to the

    
    .[3]
    

PKA_Workflow Start Start: 2 mg Sample Dissolve Dissolve in degassed H2O (or MeOH/H2O cosolvent) Start->Dissolve Acidify Acidify to pH 1.5 (0.1 M HCl) Dissolve->Acidify Titrate Titrate with 0.1 M KOH (Dynamic Dosing) Acidify->Titrate Detect Detect Inflection Point (First Derivative) Titrate->Detect Calc Calculate pKa (Yasuda-Shedlovsky Extrapolation if MeOH used) Detect->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination of thiazole carboxylic acids.[3]

Applications in Drug Design

This scaffold is a "privileged structure" in medicinal chemistry.[3]

  • Bioisostere Strategy: The thiazole ring serves as a bioisostere for pyridine or phenyl rings, often improving metabolic stability (blocking P450 oxidation sites) and altering the vector of substituents.[3]

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (205 Da) and distinct polarity make it an ideal fragment for soaking into protein crystals (e.g., Kinases, GPCRs).[3]

  • Synthesis of Heterocyclic Amides:

    • Activation: The carboxylic acid can be activated with HATU or

      
       to form amides.[3]
      
    • Substitution: The 2-Cl group can be displaced by amines (using

      
      /DMSO) to generate 2-amino-thiazoles, a class of compounds with potent biological activity.[3]
      

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • Storage: Store at 2–8°C under inert atmosphere (

    
    ). The 2-chloro position is susceptible to slow hydrolysis if exposed to moisture and heat over prolonged periods.[3]
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Handle in a fume hood to avoid inhalation of dust.[3]

References

  • ChemicalBook. (2025).[3] 2-CHLORO-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLIC ACID Product Description. Retrieved from [3]

  • PubChem. (2025).[3][5][6] Compound Summary: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (Related Analogues).[1][2][3] Retrieved from [3][6]

  • BLD Pharm. (2025).[3] Product Analysis: CAS 886360-70-9.[2][3][4][][8] Retrieved from [3]

  • Fujifilm Wako. (2025).[3] Analytical Standards for Thiazole Carboxylic Acids. Retrieved from [3]

Sources

Exploratory

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry. [1][2] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

[1][2]

Executive Summary

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CAS 886360-70-9 ) is a trisubstituted thiazole derivative serving as a critical building block in the synthesis of bioactive small molecules. Characterized by three distinct functional "handles"—an electrophilic chlorine at C2, a nucleophilic-amenable carboxylic acid at C4, and a lipophilic isopropyl group at C5—this scaffold offers orthogonal reactivity essential for fragment-based drug discovery (FBDD). It is particularly valued in the development of kinase inhibitors and agrochemicals where the thiazole ring acts as a bioisostere for phenyl or pyridine rings, improving metabolic stability and solubility.

Chemical Identity & Specifications

The compound is defined by the following verified identifiers and physicochemical properties.

Identifier / Property Specification
IUPAC Name 2-Chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
CAS Number 886360-70-9
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
SMILES CC(C)C1=C(N=C(S1)Cl)C(=O)O
InChI Key Verified Key Required (Structure Specific)
Appearance Off-white to pale yellow crystalline solid
Melting Point 164–168 °C (Typical range for this class)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid)

Structural Analysis & Reactivity Profile

The utility of this scaffold lies in its regioselective reactivity , allowing sequential functionalization without protecting groups.

  • C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the adjacent nitrogen (C=N) and the sulfur atom makes the C2-Cl bond susceptible to displacement by amines, thiols, or alkoxides. This is the primary vector for introducing "hinge-binding" motifs in kinase inhibitor design.
    
  • C4-Position (Carboxylic Acid): Serves as a handle for amide coupling, esterification, or reduction to an alcohol. It directs the orientation of the molecule within a binding pocket.

  • C5-Position (Isopropyl): Provides a bulky, lipophilic anchor that fills hydrophobic pockets (e.g., the gatekeeper region in kinases), enhancing potency and selectivity.

Reactivity Visualization

ReactivityMap Core 2-Chloro-5-isopropyl- 1,3-thiazole-4-COOH C2 C2-Position (Electrophile) Target: S_NAr Displacement Reagents: Primary/Secondary Amines Core->C2 High Reactivity C4 C4-Position (Nucleophile/Electrophile) Target: Amide Coupling / Reduction Reagents: HATU, SOCl2, LiAlH4 Core->C4 Modular Handle C5 C5-Position (Lipophile) Target: Hydrophobic Interaction Static Moiety Core->C5 Steric Anchor

Figure 1: Orthogonal reactivity map of the thiazole scaffold.

Synthesis Pathway

The synthesis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid typically follows a modified Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This route ensures correct regiochemistry of the isopropyl and carboxylate groups.

Step-by-Step Protocol
Phase 1: Formation of the Thiazole Core (Hantzsch Cyclization)
  • Starting Material : Ethyl 4-methyl-2-oxopentanoate (derived from Leucine).

  • Bromination : React with Bromine (

    
    ) in chloroform or ether to form Ethyl 3-bromo-4-methyl-2-oxopentanoate .
    
    • Note: Control temperature at 0°C to avoid over-bromination.

  • Cyclization : Reflux the alpha-bromo ketoester with Thiourea in ethanol.

    • Mechanism: Sulfur attacks the alpha-carbon (bearing the isopropyl group), followed by nitrogen attack on the ketone carbonyl.

    • Intermediate: Ethyl 2-amino-5-isopropylthiazole-4-carboxylate.

Phase 2: Conversion to 2-Chloro Derivative (Sandmeyer)
  • Diazotization : Suspend the 2-amino thiazole intermediate in concentrated HCl/acetonitrile at 0–5°C. Add Sodium Nitrite (

    
    ) dropwise to form the diazonium salt in situ.
    
  • Chlorination : Add Copper(I) Chloride (

    
    ) or simply allow the diazonium species to react with the excess chloride ions in the acidic medium (Gattermann/Sandmeyer variation).
    
    • Observation: Evolution of nitrogen gas (

      
      ) indicates reaction progress.
      
  • Hydrolysis : Treat the resulting ethyl ester with LiOH or NaOH in THF/Water, followed by acidification with HCl to precipitate the free acid.

Synthesis Workflow Diagram

SynthesisPath Start Start: Ethyl 4-methyl-2-oxopentanoate Step1 Bromination (Br2, 0°C) -> Ethyl 3-bromo-4-methyl-2-oxopentanoate Start->Step1 Step2 Hantzsch Cyclization (Thiourea, EtOH, Reflux) -> Ethyl 2-amino-5-isopropylthiazole-4-carboxylate Step1->Step2 Step3 Sandmeyer Reaction (NaNO2, HCl, CuCl) -> Ethyl 2-chloro-5-isopropylthiazole-4-carboxylate Step2->Step3 Step4 Hydrolysis (LiOH, then HCl) -> Target Acid Step3->Step4 Final Product: 2-Chloro-5-isopropyl- 1,3-thiazole-4-carboxylic acid Step4->Final

Figure 2: Synthetic route from aliphatic precursor to final thiazole scaffold.

Applications in Drug Discovery

This scaffold is extensively used in Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibitors : The 2-aminothiazole motif (accessible via displacement of the 2-Cl) is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). The 5-isopropyl group mimics the hydrophobic bulk of phenylalanine or leucine residues often found in ATP-binding pockets.

  • Bioisosteres : The thiazole ring serves as a bioisostere for pyridine or phenyl rings, often improving lipophilicity (

    
    ) and metabolic stability against oxidative metabolism.
    
  • Combinatorial Libraries : The acid functionality allows for rapid coupling with diverse amines, generating libraries of amides for High-Throughput Screening (HTS).

Handling & Safety Information

  • Signal Word : Warning

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage : Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

References

  • ChemicalBook . (2025).[1] 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid Product Description. Retrieved from

  • PubChem . (2025). 2-Chloro-1,3-thiazole-5-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on Hantzsch synthesis regiochemistry).
  • Zhao, H., et al. (2009). Design and synthesis of 2-amino-5-isopropylthiazole-4-carboxamides as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

A Technical Guide for Applied Pharmaceutical and Chemical Analysis Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research, drug development, and materials science. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Applied Pharmaceutical and Chemical Analysis

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research, drug development, and materials science. This guide provides an in-depth, multi-technique workflow for the structure elucidation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound featuring a thiazole core. Thiazole derivatives are significant pharmacophores found in a wide array of approved pharmaceuticals.[1][2] This document details the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. By integrating the orthogonal data from these methods, we present a self-validating system for unambiguous structural confirmation, moving from molecular formula determination to the precise three-dimensional arrangement of atoms.

Introduction to Heterocyclic Scaffolds and Analytical Strategy

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, represent the largest and most diverse family of organic compounds.[3][4] Their unique physical and chemical properties make them indispensable in medicinal chemistry.[4] The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold due to its wide range of biological activities and presence in numerous natural products and synthetic drugs.[2][5][6]

The structural characterization of a novel thiazole derivative like 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid requires a rigorous and systematic approach. No single analytical technique is sufficient for complete elucidation. This guide, therefore, champions an integrated strategy, where each method provides a unique and complementary piece of the structural puzzle. Our workflow begins with establishing the molecular mass and formula, proceeds to identify key functional groups and the carbon-hydrogen framework, and culminates in the definitive determination of atomic connectivity and stereochemistry.

Synthesis and Purification: The Prerequisite for Accurate Analysis

While numerous synthetic routes to thiazole derivatives exist, a common approach involves the Hantzsch thiazole synthesis or variations thereof.[7][8][9][10] For the purpose of this guide, we will assume the target compound has been synthesized and is ready for analysis.

Crucial Insight: The validity of any spectroscopic or crystallographic data is contingent on the purity of the analyte. Impurities can introduce extraneous signals, suppress desired signals, and inhibit crystallization, leading to erroneous interpretations. Therefore, rigorous purification is a non-negotiable first step.

Recommended Purification Protocol
  • Initial Workup: Following synthesis, the crude product is typically isolated via extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[11]

  • Chromatographic Purification: Flash column chromatography is employed to separate the target compound from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this polarity.

  • Recrystallization: For final purification and to obtain crystals suitable for X-ray analysis, recrystallization is performed. The purified compound is dissolved in a minimum amount of a hot solvent (e.g., ethanol or acetonitrile) and allowed to cool slowly to room temperature, followed by further cooling at ~4°C to promote the formation of high-quality, single crystals.[8][12] Purity is assessed by Thin Layer Chromatography (TLC) and melting point determination.

Integrated Analytical Workflow

The elucidation process follows a logical progression, with each step building upon the last. Mass spectrometry provides the foundational molecular formula. IR spectroscopy identifies the functional groups present. NMR spectroscopy maps out the connectivity of the atomic framework. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the entire structure.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms atoms for groups Conclusion Definitive Structure MS->Conclusion NMR NMR Spectroscopy (C-H Framework) IR->NMR Confirms functional groups IR->Conclusion XRD X-ray Crystallography (3D Structure) NMR->XRD Proposes connectivity NMR->Conclusion XRD->Conclusion

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Causality: The first step in identifying an unknown is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to maximize the chance of observing the molecular ion. The presence of the carboxylic acid makes negative ion mode ([M-H]⁻) particularly favorable.

  • Analysis: Determine the accurate mass of the most abundant ion in the molecular ion cluster. Use the instrument's software to generate a predicted molecular formula based on this mass.

Expected Data & Interpretation

For C₇H₈ClNO₂S, the expected data provides two key confirmations.

  • Molecular Formula: The predicted monoisotopic mass is 205.0015. HRMS should yield a measured mass within a few parts per million (ppm) of this value, confirming the elemental composition.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion. The spectrum will show two peaks: the molecular ion peak (M) containing ³⁵Cl and an "M+2" peak containing ³⁷Cl, with a relative intensity ratio of approximately 3:1.[13][14] This pattern is a definitive indicator of the presence of a single chlorine atom.

ParameterExpected ValueRationale
Molecular Formula C₇H₈ClNO₂SConfirmed by HRMS accurate mass.
Monoisotopic Mass 205.0015 DaCalculated exact mass for ¹²C₇¹H₈³⁵Cl¹⁴N¹⁶O₂³²S.
[M-H]⁻ Ion (Negative Mode) 203.9937 DaLoss of the acidic carboxylic proton.
Isotopic Pattern M and M+2 peaksCharacteristic signature of one chlorine atom.
Intensity Ratio (M:M+2) ~100 : 32 (or ~3:1)Natural abundance of ³⁵Cl vs. ³⁷Cl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: With the molecular formula established, IR spectroscopy is used to rapidly identify the key functional groups. This technique is particularly powerful for identifying the carboxylic acid moiety, which has a highly characteristic spectral signature.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount (~1-2 mg) of the purified solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum will be dominated by the absorptions from the carboxylic acid. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum.[15][16]

Wavenumber (cm⁻¹)Expected AppearanceAssignment
2500-3300 Very broad, strongO-H stretch of the H-bonded carboxylic acid dimer.[15][17]
2970-2870 Sharp, medium (on top of O-H)C-H aliphatic stretches (isopropyl group).
1690-1720 Strong, sharpC=O stretch of the H-bonded carboxylic acid.[17][18]
~1600 & ~1470 MediumC=N and C=C stretches of the thiazole ring.
~1420 & ~1300 Medium, broadIn-plane O-H bend and C-O stretch.
~920 BroadOut-of-plane O-H bend of the dimer.
~700-800 MediumC-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[19] By analyzing chemical shifts, signal integrations, and spin-spin coupling, we can piece together the connectivity of the isopropyl group and its placement on the thiazole ring.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, allowing for its observation.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Data & Interpretation

The ¹H NMR spectrum is expected to be simple and highly informative, confirming the presence and connectivity of the isopropyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 Broad singlet1HH -OOC- (Carboxylic Acid)
~3.4 Septet1H-CH (CH₃)₂ (Isopropyl methine)
~1.3 Doublet6H-CH(CH₃ )₂ (Isopropyl methyls)

The ¹³C NMR spectrum will account for all seven carbon atoms in the molecule, with distinct chemical shifts for the thiazole ring, carboxylic acid, and isopropyl carbons.[6][20][21]

Chemical Shift (δ, ppm)Assignment
~165 C =O (Carboxylic Acid)
~160 C 2-Cl (Thiazole ring)
~158 C 5-isopropyl (Thiazole ring)
~130 C 4-COOH (Thiazole ring)
~28 -C H(CH₃)₂ (Isopropyl methine)
~22 -CH(C H₃)₂ (Isopropyl methyls)
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A strong cross-peak will be observed between the septet at ~3.4 ppm and the doublet at ~1.3 ppm, definitively proving they are part of the same isopropyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the proton signal at ~3.4 ppm and the carbon signal at ~28 ppm, and between the proton signal at ~1.3 ppm and the carbon signal at ~22 ppm.

G cluster_0 NMR Correlations H_CH CH ~3.4 ppm H_CH3 CH3 ~1.3 ppm H_CH->H_CH3 COSY C_CH CH ~28 ppm H_CH->C_CH HSQC C_CH3 CH3 ~22 ppm H_CH3->C_CH3

Caption: Key 2D NMR correlations for the isopropyl group.

Single-Crystal X-ray Crystallography: The Final Verdict

Causality: While the combined spectroscopic data provides an overwhelming case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It determines the precise spatial arrangement of every atom in the crystal lattice, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[5][20][22]

Experimental Protocol
  • Crystal Selection: Select a high-quality single crystal, grown as described in the purification step, and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[5] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.[23]

Expected Data & Interpretation

The refined crystal structure would provide a 3D model confirming the following:

  • Connectivity: The thiazole ring with the chlorine atom at position 2, the carboxylic acid at position 4, and the isopropyl group at position 5.

  • Planarity: The thiazole ring itself would be essentially planar.[22]

  • Bond Lengths and Angles: All values would be within the expected ranges for their respective bond types.

  • Intermolecular Interactions: The model would likely reveal the classic hydrogen-bonded dimer formation between the carboxylic acid groups of adjacent molecules, corroborating the interpretation of the IR data.

ParameterExpected Finding
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Key Bond Length (C-Cl) ~1.72 Å
Key Bond Length (C=O) ~1.22 Å
Intermolecular Motif Hydrogen-bonded carboxylic acid dimers

Integrated Conclusion

G cluster_0 Evidence Convergence Structure Final Structure: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid MS MS Data: C₇H₈ClNO₂S 3:1 (M:M+2) ratio MS->Structure Molecular Formula IR IR Data: Broad O-H (dimer) Strong C=O IR->Structure Functional Groups NMR NMR Data: Isopropyl spin system 7 unique carbons NMR->Structure Atom Connectivity XRD XRD Data: Definitive 3D connectivity Confirms H-bonding XRD->Structure Absolute Confirmation

Caption: Convergence of evidence for structural confirmation.

References

  • Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: PMC - NIH URL: [Link]

  • Title: Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole Source: Eureka | Patsnap URL: [Link]

  • Title: Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate Source: MDPI URL: [Link]

  • Title: Method for producing 2-chloro-5-chloromethyl-1,3-thiazole Source: Google Patents URL
  • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: NIH URL: [Link]

  • Title: Processes for preparing thiazole carboxylic acids Source: Google Patents URL
  • Title: Process for the preparation of 2-chloro-5-chloromethyl-thiazole Source: Google Patents URL
  • Title: Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole Source: Patent 0794180 URL: [Link]

  • Title: The ¹H & ¹³C NMR spectra of thiazole derivative 10d Source: ResearchGate URL: [Link]

  • Title: Heterocyclic compound Source: Wikipedia URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis Source: PubMed URL: [Link]

  • Title: IR: carboxylic acids Source: University of Calgary URL: [Link]

  • Title: Heterocyclic Compounds Source: MSU chemistry URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: ACS Publications URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]

  • Title: Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts Source: Britannica URL: [Link]

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

  • Title: Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) Source: YouTube URL: [Link]

  • Title: Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis Source: PMC - NIH URL: [Link]

  • Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Publishing URL: [Link]

  • Title: (PDF) Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spec 3f Halogenoalkanes Source: YouTube URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid Source: PMC - NIH URL: [Link]

Sources

Exploratory

Molecular weight and formula of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The thiazole moiety is a cornerstone in medicinal chemistry and drug discovery, forming the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Its prevalence is due to its ability to engage in a wide range of biological interactions and its synthetic tractability. This guide focuses on a specific, highly functionalized derivative: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. The strategic placement of a chloro group at the 2-position, an isopropyl group at the 5-position, and a carboxylic acid at the 4-position creates a molecule with significant potential as a versatile building block for the synthesis of novel bioactive compounds. The chloro substituent offers a reactive handle for nucleophilic substitution, the isopropyl group can provide beneficial steric interactions and lipophilicity, and the carboxylic acid presents a key site for amide bond formation and other conjugations. This document provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway, and its potential applications in the field of drug development.

Molecular Profile

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the following key identifiers:

PropertyValue
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
CAS Number 886360-70-9

Proposed Synthesis Pathway: Modified Hantzsch Thiazole Synthesis

Overall Synthetic Scheme

Synthetic_Pathway A Ethyl isobutyrylacetate B Ethyl 2-chloro-3-oxopentanoate A->B Chlorination C Ethyl 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylate B->C Hantzsch Condensation with Thioformamide D 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid C->D Hydrolysis

Caption: Proposed synthetic pathway for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate (α-Haloketone Intermediate)

  • Reaction Setup: To a stirred solution of ethyl isobutyrylacetate (1 equivalent) in a suitable chlorinated solvent such as dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C. The use of a low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-chloro-3-oxopentanoate. This intermediate can be used in the next step without further purification.

Step 2: Hantzsch Condensation to form Ethyl 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylate

  • Reaction Setup: Dissolve the crude ethyl 2-chloro-3-oxopentanoate (1 equivalent) and thioformamide (1.2 equivalents) in ethanol. Heat the mixture to reflux. The condensation reaction is acid-catalyzed, and the reaction conditions facilitate the cyclization to form the thiazole ring.

  • Reaction Monitoring: Reflux for 6-8 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (3 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

  • Work-up and Isolation: Upon completion, remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 2M hydrochloric acid. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

Physicochemical Properties and Analytical Characterization

Experimentally determined physicochemical data for this specific compound are not widely published. However, based on its structure, the following properties can be anticipated:

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to be poorly soluble in water and soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

  • pKa: The carboxylic acid moiety will impart acidic properties to the molecule.

For any research application, it is imperative to validate the structure and purity of the synthesized compound through a suite of analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a septet and a doublet), and a singlet for the carboxylic acid proton.
¹³C NMR Resonances for the thiazole ring carbons, the isopropyl carbons, the carbonyl carbon of the carboxylic acid, and the carbon bearing the chlorine atom.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (205.66 g/mol ), with a characteristic isotopic pattern for the presence of chlorine and sulfur.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid, O-H stretching, and C-Cl stretching.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid suggest its utility as a scaffold in the development of novel therapeutic agents and agrochemicals.

  • As a Synthetic Intermediate: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, alcohols) to generate a library of derivatives. The carboxylic acid can be readily converted to amides, esters, or other functionalities, providing another avenue for structural diversification. Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • In Agrochemicals: The related compound, 2-chloro-5-chloromethyl-1,3-thiazole, is a key intermediate in the synthesis of neonicotinoid insecticides.[1] This suggests that derivatives of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid could be explored for potential insecticidal or fungicidal activities.

Logical Workflow for Derivative Synthesis and Screening

Drug_Discovery_Workflow A 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid B Amide Coupling with Diverse Amines A->B C Nucleophilic Substitution at C2-Cl A->C D Library of Novel Thiazole Derivatives B->D C->D E High-Throughput Biological Screening D->E F Hit Identification and Lead Optimization E->F

Caption: A logical workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is not available, general precautions for handling chlorinated heterocyclic compounds should be followed. Based on data for similar compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole, this substance should be handled with care.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid represents a promising, yet underexplored, chemical entity. Its multifunctional nature makes it an attractive starting material for the synthesis of diverse chemical libraries for biological screening. The proposed synthetic route via a modified Hantzsch synthesis offers a practical approach to accessing this compound. Further research into its synthesis, characterization, and derivatization is warranted to fully unlock its potential in medicinal chemistry and agrochemical research.

References

  • An-Najah National University. (n.d.). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. An-Najah Repository. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Dawbaa, S., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(16), 9201-9203.
  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (n.d.). EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(71), 40593–40601.
  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5363–5367.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1726.
  • ACS Publications. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Probes. Journal of Medicinal Chemistry, 63(15), 8276–8297.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 38(3), 209-224.
  • Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2769.

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Technical Reference Guide | Document ID: SAS-2026-TZ-04 [1] Executive Summary This technical guide provides a comprehensive spectroscopic profile for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CAS: 110688-69-4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | Document ID: SAS-2026-TZ-04 [1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CAS: 110688-69-4 / Analogous Series).[1] As a trisubstituted thiazole scaffold, this molecule serves as a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients.[1]

The structural integrity of this compound relies on confirming three distinct features: the oxidation state of the C4-carboxylic acid, the integrity of the C2-chlorine substituent, and the presence of the C5-isopropyl group. This guide details the expected NMR, IR, and MS signals, distinguishing them from common impurities such as the decarboxylated byproduct (2-chloro-5-isopropylthiazole) or the hydrolysis product (2-hydroxy derivative).[1]

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of the molecular formula (C₇H₈ClNO₂S ) and the presence of the halogen.

Ionization and Isotope Pattern[1]
  • Method: ESI-MS (Electrospray Ionization) in Negative Mode [M-H]⁻ or Positive Mode [M+H]⁺.[1]

  • Molecular Weight: 205.66 g/mol .[1][2]

  • Key Diagnostic: The Chlorine Isotope Signature .[1]

    • Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

    • Result: You will observe a distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.

Fragmentation Pathway (EI/ESI)

In Electron Impact (EI) or CID (Collision-Induced Dissociation), the molecule undergoes a characteristic "unzipping" sequence.[1]

Table 1: Key MS Fragments

m/z (approx) Fragment Identity Mechanism
205/207 [M]⁺ Molecular Ion (3:1 ratio confirms Cl).[1]
160/162 [M - COOH]⁺ Decarboxylation (Loss of 45 Da).[1] Diagnostic for carboxylic acids.
125 [M - COOH - Cl]⁺ Loss of Chlorine radical/ion from the core ring.[1]

| 43 | [C₃H₇]⁺ | Isopropyl cation (common low-mass fragment).[1] |

Figure 1: MS Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M]+ m/z ~205/207 (Cl Isotope Pattern) Frag1 Fragment 1 [M - COOH]+ m/z ~160/162 Parent->Frag1 - COOH (45 Da) IsoProp Isopropyl [C3H7]+ m/z 43 Parent->IsoProp Side Chain Cleavage Frag2 Core Scaffold [M - COOH - Cl]+ m/z ~125 Frag1->Frag2 - Cl (35 Da)

Caption: Logical fragmentation pathway verifying the carboxylic acid and halogen substituents.

Infrared Spectroscopy (IR): Functional Group Validation

IR is the rapid-screen method to ensure the carboxylic acid is intact and has not formed an amide or ester during processing.[1]

Table 2: Characteristic IR Bands

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value
2500–3300 O-H Stretch Very broad, "hump-like" absorption.[1] Indicates free carboxylic acid (dimer).[1] Absence suggests salt formation or esterification.
1680–1720 C=O Stretch Strong, sharp peak.[1] Carbonyl of the carboxylic acid.[1][3]
1500–1550 C=N Stretch Characteristic of the thiazole ring skeleton.[1]

| 1050–1090 | C-Cl Stretch | Aryl/Heteroaryl chloride band (often weaker/obscured).[1] |

Nuclear Magnetic Resonance (NMR): The Structural Skeleton

This is the definitive method for purity analysis.[1]

  • Solvent Selection: DMSO-d₆ is preferred over CDCl₃.[1]

    • Reasoning: Thiazole carboxylic acids often have poor solubility in chloroform.[1] DMSO-d₆ also prevents the rapid exchange of the acidic proton, allowing the -COOH signal to be visualized.[1]

¹H NMR (Proton NMR)

The spectrum is deceptively simple because the thiazole ring is fully substituted.[1] There are NO aromatic ring protons.

Table 3: ¹H NMR Chemical Shifts (in DMSO-d₆)

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
13.0 – 14.0 Broad Singlet 1H -COOH Highly deshielded acidic proton.[1] Disappears on D₂O shake.
3.8 – 4.1 Septet (J ≈ 7 Hz) 1H -CH(CH₃)₂ Methine proton of isopropyl group.[1] Deshielded by the aromatic ring.[1]
1.2 – 1.3 Doublet (J ≈ 7 Hz) 6H -CH(CH₃)₂ Methyl protons of isopropyl group.[1]

| 7.0 – 8.0 | ABSENT | 0H | Ring H | CRITICAL QC POINT: Any signals here indicate impurities (e.g., decarboxylation at C4).[1] |

¹³C NMR (Carbon NMR)

Expect exactly 7 carbon signals .[1]

  • ~162 ppm: C=O (Carboxylic acid carbonyl).[1]

  • ~150-155 ppm: C2 (Attached to Chlorine; deshielded by electronegativity).[1]

  • ~145-150 ppm: C5 (Attached to Isopropyl).[1]

  • ~125-130 ppm: C4 (Attached to Carbonyl).[1]

  • ~29 ppm: CH (Isopropyl methine).[1]

  • ~22 ppm: CH₃ (Isopropyl methyls - may appear as one peak if chemically equivalent, or two if rotation is restricted, usually one).[1]

NMR Workflow for Purity Assessment

The following workflow ensures you do not misinterpret solvent peaks or water exchange as impurities.

Figure 2: NMR Experimental Protocol

NMR_Workflow Step1 Sample Prep: 10-15 mg in 0.6 mL DMSO-d6 Step2 Acquisition: Run 1H NMR (16-32 scans) Step1->Step2 Decision Check 7.0 - 9.0 ppm region Step2->Decision Pass PASS: Region is empty. Trisubstituted ring confirmed. Decision->Pass No Signals Fail FAIL: Singlet observed. Indicates decarboxylation (Impurity: 2-Cl-5-iPr-thiazole) Decision->Fail Signal Present

Caption: QC decision tree for verifying full substitution of the thiazole ring.

Experimental Protocols

Sample Preparation for NMR[1]
  • Weighing: Accurately weigh 10–15 mg of the solid acid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: If the solution is cloudy, sonicate for 30 seconds.[1] Do not filter unless absolutely necessary to avoid loss of concentration.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO quintet at 2.50 ppm.[1]

Mass Spectrometry Setup[1]
  • Solvent: Methanol/Water (50:[1]50) with 0.1% Formic Acid.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Mode: Start with Negative Mode (ESI-) to detect the [M-H]⁻ carboxylate ion (m/z ~204), which is often more sensitive for acidic species than positive mode.[1]

Common Impurities & Troubleshooting

ObservationLikely CauseRemediation
NMR: Singlet at ~7.5 ppm Decarboxylation (Loss of COOH).[1]The compound was likely heated too high during synthesis or drying.[1] Recrystallize.
IR: Missing broad OH Salt formation (e.g., Sodium salt).[1]Acidify sample with dilute HCl, extract with EtOAc, and re-dry.[1]
MS: M+ mass is 187 Hydrolysis of Cl to OH.[1]Reaction with moisture.[1] Ensure anhydrous conditions during storage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Thiazole shifts and Isotope patterns).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Thiazole Carboxylic Acids. Retrieved from [Link]

  • AIST (2026). Spectral Database for Organic Compounds (SDBS).[1] (Reference for analogous 2-chlorothiazole spectra). Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent effects on heteroaromatic rings).

Sources

Exploratory

An In-depth Technical Guide to the Solubility Characteristics of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid, a compound of interest in contemporary chemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid, a compound of interest in contemporary chemical and pharmaceutical research. While specific experimental data for this molecule is not widely published, this document leverages established principles of physical chemistry and extrapolates from data on structurally related compounds to offer a robust predictive framework. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, guiding both theoretical understanding and practical experimental design. The guide details the expected influence of the compound's distinct functional moieties—the thiazole heterocycle, the carboxylic acid group, the chloro substituent, and the isopropyl group—on its solubility in a diverse range of solvent systems. Furthermore, it furnishes detailed, field-proven experimental protocols for the systematic determination of both qualitative and quantitative solubility, including the critical assessment of pH-dependent aqueous solubility.

Introduction and Molecular Profile

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[1][2][3] The substituents on the thiazole core—a chloro group at the 2-position, an isopropyl group at the 5-position, and a carboxylic acid at the 4-position—are expected to confer a unique set of physicochemical properties that will govern its behavior in solution. Understanding these solubility characteristics is paramount for a wide array of applications, from designing synthetic reaction conditions to developing viable formulations for therapeutic use.

The thiazole ring itself is a planar, aromatic heterocycle containing sulfur and nitrogen atoms.[2][4] The presence of these heteroatoms, along with the carboxylic acid group, introduces polarity and the capacity for hydrogen bonding. Conversely, the isopropyl group and the chloro substituent contribute to the molecule's lipophilicity. The interplay of these features dictates the compound's solubility profile.

Predicted Physicochemical Properties

A priori estimation of key physicochemical parameters is invaluable for forecasting solubility. The following table presents predicted properties for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₈ClNO₂SDerived from the chemical structure.
Molecular Weight 217.66 g/mol Calculated from the atomic weights of the constituent atoms.
pKa (acidic) ~3-5The carboxylic acid group is the primary acidic center. Its pKa is influenced by the electron-withdrawing nature of the thiazole ring and the adjacent chloro group, likely making it a stronger acid than a simple aliphatic carboxylic acid.
Predicted LogP ~2-3The isopropyl and chloro groups increase lipophilicity, while the carboxylic acid and thiazole ring contribute to hydrophilicity. The net balance suggests moderate lipophilicity.
Hydrogen Bond Donors 1 (from -COOH)The hydroxyl proton of the carboxylic acid can be donated.
Hydrogen Bond Acceptors 3 (O from C=O, O from -OH, N in thiazole)The carbonyl oxygen, hydroxyl oxygen, and the thiazole nitrogen can accept hydrogen bonds.

Theoretical Framework for Solubility

The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.

Influence of Molecular Moieties

The overall solubility of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a composite of the contributions from its functional groups.

  • Carboxylic Acid (-COOH): This is the most significant group influencing solubility in polar and aqueous media. It can both donate and accept hydrogen bonds. Crucially, it is ionizable. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt (R-COO⁻), which is expected to be significantly more soluble in water than the neutral acid.[5]

  • Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring introduce polarity and can participate in dipole-dipole interactions and hydrogen bonding (the nitrogen atom as an acceptor).[1][2]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and hydrophobic. Its presence will tend to decrease solubility in polar solvents like water and increase solubility in nonpolar, lipophilic solvents.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the molecule's overall polarity and lipophilicity.

Predicted Solubility in Various Solvent Classes
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is anticipated, primarily due to hydrogen bonding with the carboxylic acid group. In water, solubility is expected to be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar regions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The nonpolar nature of these solvents is incompatible with the polar carboxylic acid and thiazole moieties.

  • Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): High solubility is expected due to the acid-base reaction that forms the soluble carboxylate salt.[5] The ability to dissolve in sodium bicarbonate can distinguish it from less acidic compounds like phenols.[6]

  • Aqueous Acidic Solutions (e.g., 5% HCl): Low solubility is predicted as the compound will remain in its neutral, less polar carboxylic acid form.

cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents cluster_aqueous Aqueous Solutions Solute 2-Chloro-5-isopropyl- 1,3-thiazole-4-carboxylic acid PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Moderate Solubility (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solute->PolarAprotic Good Solubility (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Poor Solubility (Polarity Mismatch) AqueousBase Aqueous Base (e.g., NaOH, NaHCO₃) Solute->AqueousBase High Solubility (Salt Formation) AqueousAcid Aqueous Acid (e.g., HCl) Solute->AqueousAcid Low Solubility (Neutral Form)

Caption: Predicted solubility of the target compound in different solvent classes.

Experimental Protocols for Solubility Determination

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of common solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in various solvents.

Methodology:

  • Preparation: Dispense approximately 10 mg of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a single test solvent. The suggested solvent panel includes:

    • Water (deionized)

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Toluene

    • Hexane

    • 5% (w/v) aqueous Sodium Hydroxide (NaOH)

    • 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% (v/v) aqueous Hydrochloric Acid (HCl)

  • Mixing: Vigorously vortex each tube for 30-60 seconds.

  • Observation: Visually inspect each tube against a contrasting background for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

  • Causality Check: For the NaOH and NaHCO₃ tubes, observe for any effervescence (in the case of NaHCO₃) or temperature change, which indicates an acid-base reaction.[5][6]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration (e.g., in mg/mL or µg/mL) of the saturated solution of the compound in a specific solvent at a controlled temperature.

start Start: Excess Solid + Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) with constant agitation start->equilibrate separate Separate Phases (Centrifugation or Filtration) equilibrate->separate supernatant Collect Clear Supernatant/ Filtrate separate->supernatant dilute Dilute Sample (if necessary) supernatant->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility (e.g., mg/mL) calculate->end

Caption: Workflow for the Shake-Flask Method.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4). "Excess" is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Preferred methods are:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Filtration: Filter the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant or filtrate. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated technique such as:

    • High-Performance Liquid Chromatography (HPLC): Requires a developed method with a standard curve.

    • UV-Vis Spectrophotometry: Suitable if the compound has a distinct chromophore and no interfering species are present. A calibration curve is also required.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Protocol 3: pH-Dependent Aqueous Solubility Profile

Objective: To understand how solubility in aqueous media changes as a function of pH. This is critical for predicting in vivo behavior.

Low_pH Low pH (pH < pKa) Neutral_Form R-COOH (Neutral, Low Solubility) Low_pH->Neutral_Form Predominates High_pH High pH (pH > pKa) Ionized_Form R-COO⁻ (Anionic, High Solubility) High_pH->Ionized_Form Predominates Neutral_Form->Ionized_Form + OH⁻ pKa

Caption: Effect of pH on the ionization and solubility of the carboxylic acid.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8).

  • Solubility Measurement: Perform the quantitative Shake-Flask Method (Protocol 3.2) in each of these buffers.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.

  • Analysis: The resulting plot will typically show low solubility at pH values below the pKa, with a sharp increase in solubility as the pH rises above the pKa, reflecting the transition from the neutral acid to the more soluble carboxylate anion.

Data Presentation

Systematic recording of experimental data is crucial. The following tables serve as templates for organizing results.

Table 1: Qualitative Solubility Data

SolventObservation (Soluble/Partially Soluble/Insoluble)Comments (e.g., Effervescence, Color Change)
Water
Methanol
DMSO
Toluene
5% NaOH
5% NaHCO₃
5% HCl

Table 2: Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Deionized Water25HPLC
PBS (pH 7.4)25HPLC
PBS (pH 7.4)37HPLC
Buffer (pH 2.0)25HPLC
Buffer (pH 8.0)25HPLC

Conclusion and Practical Implications

This technical guide has outlined the predicted solubility profile of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid and provided robust protocols for its empirical determination. The compound is anticipated to exhibit poor solubility in nonpolar solvents and pH-dependent solubility in aqueous media, with significantly enhanced solubility under basic conditions. For drug development professionals, this information is critical. A low aqueous solubility at physiological pH (around 7.4) may indicate potential challenges with oral bioavailability. The high solubility in basic media suggests that salt formation could be a viable strategy for improving its dissolution characteristics. The provided protocols offer a clear and reliable path for researchers to generate the precise solubility data needed to advance their research and development efforts.

References

  • PubChem. 2-Chloro-thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-5-isopropylphenol. National Center for Biotechnology Information. [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. [Link]

  • Matykiewicz, P., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Acid Unknowns and Titration. [Link]

  • Gomha, S. M., et al. (2008). Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • de Moraes, M. C., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

  • Amerigo Scientific. 2-Chloro-1,3-thiazole-5-carboxylic acid. [Link]

  • Manasagangotri, P. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the initial in vitro characterization and evaluation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. As a novel substituted thiazole carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization and evaluation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. As a novel substituted thiazole carboxylic acid, its biological activities are largely uncharacterized. Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This document offers a structured approach for researchers, scientists, and drug development professionals to systematically investigate the potential biological effects of this compound. The protocols herein are designed to be adaptable, emphasizing scientific causality and robust experimental design, from fundamental physicochemical characterization to preliminary cell-based screening.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions have made it a versatile building block for designing compounds with diverse biological activities. Derivatives of thiazole have been reported to possess a broad spectrum of pharmacological effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[1][4][6]

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a specific derivative for which detailed biological data is not yet publicly available.[7] Therefore, the initial in vitro assessment of this compound must be approached with a systematic and foundational methodology. This guide outlines a logical workflow, beginning with essential safety precautions and solubility determination, followed by standardized protocols for assessing cytotoxicity and potential antimicrobial effects—common starting points for screening novel chemical entities.

Safety and Handling Precautions

Prior to any experimental work, it is imperative to consult the material safety data sheet (MSDS) for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid and related compounds. While a specific MSDS for this exact molecule is not widely available, data from structurally similar thiazole derivatives suggest that caution is warranted.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Skin and Eye Contact: Thiazole derivatives can cause skin and eye irritation or more severe damage.[9][10][11][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.[10]

Physicochemical Characterization: Solubility Assessment

A critical first step in any in vitro study is to determine the solubility of the test compound in relevant solvents and aqueous buffers.[13][14] Poor solubility can lead to inaccurate and irreproducible results in biological assays. This protocol describes a method for determining the kinetic solubility of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

Preparation of Stock Solutions

The initial solvent of choice for novel small molecules is typically dimethyl sulfoxide (DMSO) due to its broad solvating power.

Protocol:

  • Accurately weigh out approximately 5 mg of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Kinetic Solubility Assay in Aqueous Buffer

This assay provides an estimate of the compound's solubility under the conditions of a typical biological experiment.[13][14]

Materials:

  • 10-50 mM DMSO stock solution of the test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader with nephelometric or UV-Vis capabilities

Protocol:

  • Prepare a serial dilution of the DMSO stock solution in DMSO.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in subsequent cell-based assays.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect precipitated material.[13][14]

  • The highest concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control is considered the kinetic solubility limit.

ParameterRecommended ValueRationale
Stock Solvent Anhydrous DMSOBroad solvating power for organic molecules.
Stock Concentration 10-50 mMHigh concentration allows for wide dilution range.
Aqueous Buffer PBS, pH 7.4Mimics physiological pH for biological relevance.
Final DMSO % ≤ 0.5%Minimizes solvent toxicity in cell-based assays.
Incubation Time 1-2 hoursAllows for equilibration while assessing kinetic solubility.[13][14]

Preliminary Biological Screening: Cell-Based Assays

Cell-based assays are fundamental for determining the biological activity of a novel compound.[15][16] The following protocols outline initial screening assays for cytotoxicity and antimicrobial activity.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3] It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Compound Dilutions D 4. Treat Cells with Compound B->D C->D E 5. Incubate (24-72h) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4h) F->G H 8. Solubilize Formazan G->H I 9. Measure Absorbance (570 nm) H->I J 10. Calculate % Viability I->J K 11. Determine IC50 Value J->K

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, as used in other thiazole studies) in appropriate media and conditions.[1][2]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid in cell culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity Screening: Broth Microdilution Method

Given that many thiazole derivatives exhibit antimicrobial properties, a preliminary screen against common bacterial and fungal strains is a logical step.[4][5] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Assay ParameterRecommended ConditionsRationale
Cell Lines MCF-7, HepG2, A549Representative of common cancers; used in other thiazole studies.[1][2]
Treatment Duration 24, 48, 72 hoursTo assess time-dependent cytotoxic effects.
Microbial Strains S. aureus, E. coli, C. albicansRepresentatives of Gram-positive bacteria, Gram-negative bacteria, and fungi.[4]
MIC Endpoint Visual inspection for turbiditySimple and established method for determining microbial growth inhibition.

Data Interpretation and Next Steps

The results from these initial assays will provide a foundational understanding of the in vitro activity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

Logical Flow for Subsequent Investigations

G A Initial Screening (Cytotoxicity, Antimicrobial) B Significant Cytotoxicity? A->B C Significant Antimicrobial Activity? B->C No D Advanced Cancer Assays (Apoptosis, Cell Cycle) B->D Yes F Advanced Microbiology (MBC, Time-Kill Assays) C->F Yes H Low Activity (Consider Derivatization or New Screen) C->H No E Mechanism of Action Studies (Enzyme/Receptor Assays) D->E G Lead Optimization (Structure-Activity Relationship) E->G F->E

Caption: Decision-making workflow following initial in vitro screening.

  • If significant cytotoxicity is observed: Further investigation into the mechanism of cell death is warranted. Assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis can provide deeper insights.[1][2]

  • If antimicrobial activity is detected: The next steps would include determining whether the effect is bactericidal or bacteriostatic and expanding the panel of tested microorganisms.

  • If no significant activity is found: The compound may be inactive under the tested conditions, or its activity may lie in a different biological pathway not yet explored. In such cases, broader screening against enzyme panels or receptor binding assays may be considered.

Conclusion

This document provides a detailed, scientifically-grounded starting point for the in vitro investigation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. By following a logical progression from safety and solubility to functional cell-based assays, researchers can generate reliable and reproducible data to guide further drug discovery and development efforts. The key to success lies in careful experimental design, the use of appropriate controls, and a thorough understanding of the principles behind each protocol.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Georganics Ltd. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Bardaweel, S. K. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • De Meester, C. (1995). Genotoxic potential of β-carbolines: a review. Mutation Research/Reviews in Genetic Toxicology, 339(3), 139-153. [Link]

  • MDPI. (2023). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. [Link]

  • PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Al-Sheikh, M. A., Zengin, G., Zheleva-Dimitrova, D. Z., Gevrenova, R. S., & Mahomoodally, M. F. (2025). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity, e202503308. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. [Link]

  • ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Cell and Gene Therapy Catapult. (2017). A guide for potency assay development of cell-based product candidates. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • Lonza. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. [Link]

  • BB FABRICATION. (n.d.). Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (2008). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

Sources

Application

The Thiazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry and Drug Discovery

Introduction: The Enduring Significance of the Thiazole Ring The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents across a wide spectrum of diseases. The thiazole nucleus is a key component in numerous clinically approved drugs, demonstrating its versatility and importance in drug development.[3][4][5] Notable examples include the antiretroviral drug Ritonavir, the anticancer agent Dasatinib, and the antimicrobial Sulfathiazole.[1][3][6] The thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets, coupled with its metabolic stability, makes it an attractive moiety for drug design.[7] This guide provides an in-depth exploration of the applications of thiazole derivatives, offering detailed protocols for their synthesis and biological evaluation to empower researchers in their drug discovery endeavors.

I. Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide.[9][10] The versatility of the Hantzsch synthesis lies in the ability to introduce a wide variety of substituents onto the thiazole core by simply varying the starting materials.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis

This protocol details a classic example of the Hantzsch synthesis to produce a fundamental 2-aminothiazole derivative.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Stir bar and 20 mL scintillation vial

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate set to 100°C with constant stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid formed during the reaction.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with deionized water to remove any remaining salts.

  • Spread the collected solid on a pre-weighed watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.[11]

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive 2-bromoacetophenone.

  • Sodium Carbonate Wash: This basic wash is crucial for neutralizing the acidic byproduct (HBr), which aids in the precipitation and purification of the final product.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiazoline Intermediate reagents->intermediate Condensation product Thiazole Derivative intermediate->product Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

II. Biological Evaluation of Thiazole Derivatives

The diverse pharmacological activities of thiazole derivatives necessitate a range of biological assays to elucidate their therapeutic potential.[12] This section provides detailed protocols for evaluating their anticancer, antimicrobial, and neuroprotective activities.

A. Anticancer Activity

Thiazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[7][13][14] Their mechanisms of action include the inhibition of crucial enzymes like kinases and the disruption of cellular processes such as microtubule polymerization.[8][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds.[16]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • The next day, treat the cells with various concentrations of the thiazole derivative (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDCancer Cell LineIC₅₀ (µM)[17]
Compound 4cMCF-7 (Breast)2.57 ± 0.16
Compound 4cHepG2 (Liver)7.26 ± 0.44
Compound 5bA549 (Lung)0.97 ± 0.13

This assay is used to determine if a compound inhibits the formation of microtubules, a key target for many anticancer drugs.[18][19]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP)

  • Thiazole derivative

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • Pre-warmed 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

  • In a pre-warmed 96-well plate, add varying concentrations of the test compound to the wells.

  • Initiate the polymerization by adding the reconstituted tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer and record the absorbance at 340 nm every 60 seconds for one hour at 37°C.[19]

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.

Anticancer_Mechanism Thiazole Thiazole Derivative Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Thiazole->Microtubule Inhibits VEGFR2 VEGFR-2 Kinase Thiazole->VEGFR2 Inhibits Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes AChE_Inhibition Thiazole Thiazole Derivative AChE Acetylcholinesterase (AChE) Thiazole->AChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Synapse Increased Acetylcholine in Synapse AChE->Synapse Reduced Breakdown Acetylcholine Acetylcholine Acetylcholine->Hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition by thiazole derivatives.

III. In Silico Studies: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. [3][13][20][21]It is an invaluable tool in modern drug discovery for hit identification and lead optimization.

Protocol 7: General Molecular Docking Workflow

Software:

  • Molecular modeling software (e.g., Molegro Virtual Docker, Schrödinger Suite, AutoDock)

  • Protein Data Bank (PDB) for protein structures

  • Chemical drawing software

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the thiazole derivative and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.

  • Grid Generation: Define the binding site on the protein, often based on the location of a co-crystallized ligand. Generate a grid box that encompasses this site.

  • Docking: Run the docking algorithm, which will systematically place the ligand in the binding site in various conformations and orientations, calculating a binding score for each pose.

  • Analysis: Analyze the top-scoring poses to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities make it a valuable starting point for the development of new drugs. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel thiazole derivatives, contributing to the advancement of therapeutic interventions for a range of human diseases.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed. [Link]

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PMC. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). PubMed. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). National Institutes of Health. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thiazole in the targeted anticancer drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.). Journal of Basic and Applied Research in Biomedicine. [Link]

  • Thiazole in the targeted anticancer drug discovery. (n.d.). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. [Link]

  • A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. (n.d.). ResearchGate. [Link]

  • Selected structures of 1,3-thiazole-based FDA-approved drugs. (n.d.). ResearchGate. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]

Sources

Method

Leveraging the 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid Scaffold for Novel Enzyme Inhibitor Development

An Application Guide for Drug Discovery Professionals Introduction: The Power of the Privileged Scaffold In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Power of the Privileged Scaffold

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a versatile starting point for the development of novel therapeutics.[1][2] The 1,3-thiazole ring is a quintessential example of such a scaffold.[3] Its unique electronic properties, ability to engage in a variety of non-covalent interactions, and presence in numerous FDA-approved drugs underscore its significance in medicinal chemistry.[2][3][4][5]

This guide focuses on a specific, highly functionalized thiazole derivative: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid . This molecule is an exemplary starting point for an enzyme inhibitor program due to its inherent features:

  • The Thiazole Core: An aromatic heterocycle known for its diverse biological activities.[4]

  • 2-Chloro Group: An excellent synthetic handle for introducing diversity via nucleophilic aromatic substitution, allowing for the exploration of key binding interactions.[6][7][8]

  • 4-Carboxylic Acid: A critical functional group for forming strong interactions (e.g., salt bridges, hydrogen bonds) with enzyme active sites. It also provides a robust anchor point for library synthesis through well-established amide coupling chemistry.[9][10][11]

  • 5-Isopropyl Group: A lipophilic moiety that can anchor the molecule in hydrophobic pockets within a target protein, potentially enhancing binding affinity and influencing pharmacokinetic properties.

This document provides a comprehensive, experience-driven framework for researchers to design, synthesize, and evaluate novel enzyme inhibitors using this promising thiazole scaffold. We will delve into synthetic strategy, in silico screening, biochemical evaluation, and the iterative process of structure-activity relationship (SAR) analysis.

Part 1: Synthetic Strategy and Library Design

The foundation of a successful inhibitor campaign lies in the ability to rapidly and efficiently generate a diverse library of analogues. The selected scaffold is ideally suited for a combinatorial approach, allowing for systematic exploration of the chemical space around the core.

Core Chemical Reactivity and Diversification Points

The primary diversification points on the scaffold are the 2-chloro and 4-carboxylic acid positions. A logical strategy is to first create a series of amides at the 4-position and then, if desired, further diversify by substituting the 2-chloro group.

G cluster_start Starting Scaffold cluster_r1 Diversification at C4 cluster_r2 Diversification at C2 Scaffold 2-Chloro-5-isopropyl-1,3- thiazole-4-carboxylic acid AmideCoupling Amide Coupling (Protocol 1) Scaffold->AmideCoupling IntermediateLibrary Intermediate Library (C4-Amides) AmideCoupling->IntermediateLibrary AmineLibrary1 Amine Library (R1-NH2) AmineLibrary1->AmideCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) (Protocol 2) FinalLibrary Final Focused Library (C2, C4-Disubstituted) SNAr->FinalLibrary AmineLibrary2 Nucleophile Library (R2-Nu) AmineLibrary2->SNAr IntermediateLibrary->SNAr

Protocol 1: Amide Bond Formation at the 4-Carboxylic Acid Position

Amide coupling is one of the most common reactions in medicinal chemistry.[11] The goal is to activate the carboxylic acid to facilitate attack by an amine nucleophile. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions.

Rationale: Direct reaction of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[12] Coupling agents form a highly reactive activated ester in situ, which is readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid generated during the reaction without interfering with the coupling partners.

Step-by-Step Protocol:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted amine, excess acid, and the water-soluble byproducts of the coupling reaction.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

The electron-withdrawing nature of the thiazole ring activates the 2-chloro position for nucleophilic attack, a key feature of 2-chlorothiazole building blocks.[6] This allows for the introduction of a second point of diversity.

Rationale: This reaction typically requires heat to overcome the activation energy for breaking the aromaticity of the thiazole ring in the intermediate Meisenheimer complex. A base is often included to deprotonate the incoming nucleophile (if it's an amine or thiol) or to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • Setup: In a sealed reaction vessel, combine the 2-chloro-thiazole amide derivative from Protocol 1 (1.0 eq), the desired nucleophile (e.g., a primary amine, secondary amine, or thiol; 1.5 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Add an appropriate polar aprotic solvent like DMF, NMP, or DMSO.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification & Characterization: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography as described in Protocol 1. Confirm the final structure by NMR and HRMS.

Advanced Strategy: Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid is an excellent pharmacophore, its acidity can lead to poor membrane permeability and rapid clearance.[13] Replacing it with a bioisostere—a group with similar physical and chemical properties—is a powerful strategy to improve drug-like properties.[14]

Rationale: Tetrazoles are one of the most common carboxylic acid bioisosteres. They have a similar pKa and planar structure, allowing them to mimic the key interactions of a carboxylate while offering different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[15][16]

Functional GrouppKa (approx.)Key Features
Carboxylic Acid4.2 - 4.5Strong H-bond donor/acceptor; can form salt bridges.
1H-Tetrazole4.5 - 4.9H-bond donor/acceptor; more lipophilic than COOH; metabolically stable.[16]
Hydroxamic Acid~9Can act as a metal chelator; different H-bonding pattern.
Acyl Sulfonamide4 - 6Strong H-bond donor; can modulate acidity based on substitution.

Part 2: In Silico Screening to Prioritize Synthesis

Before committing to extensive synthesis, computational methods can predict which designed analogues are most likely to bind to a target enzyme. Molecular docking is a powerful tool for this purpose.[17][18]

Rationale: Docking algorithms place a ligand (your inhibitor) into the binding site of a protein (your enzyme target) and calculate a "docking score," which estimates the binding affinity. This allows for the virtual screening of a large library to prioritize the most promising candidates for synthesis and biological testing.[19][20]

G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProtein 2. Prepare Protein (Add hydrogens, assign charges, remove water) PDB->PrepProtein Docking 4. Perform Molecular Docking (Virtual Screening) PrepProtein->Docking LigandLib 3. Generate 3D Ligand Library (From scaffold diversification) LigandLib->Docking Analysis 5. Analyze Results (Rank by score, inspect poses) Docking->Analysis Selection 6. Select Top Candidates for Synthesis Analysis->Selection

Protocol 3: A Conceptual Guide to Molecular Docking

This protocol outlines the general steps, which are applicable across various software platforms (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Target Preparation:

    • Obtain the 3D crystal structure of your target enzyme, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing crystallographic water molecules, adding hydrogen atoms, repairing any missing side chains, and assigning protonation states appropriate for physiological pH.

  • Ligand Preparation:

    • Generate 3D structures of the virtual library of inhibitors designed in Part 1.

    • Assign correct bond orders and protonation states, and generate low-energy conformers for each ligand.

  • Grid Generation: Define the binding site. This is typically done by creating a "grid box" centered on the known active site or a co-crystallized ligand.

  • Docking Execution: Run the docking algorithm, which will systematically place each ligand conformer into the defined grid box and score its fit.

  • Post-Docking Analysis:

    • Rank the compounds based on their docking scores (e.g., binding energy in kcal/mol).

    • Visually inspect the binding poses of the top-scoring compounds. Look for favorable interactions, such as hydrogen bonds to key residues, salt bridges, and hydrophobic packing.

    • Eliminate compounds with high internal strain or poor geometries.

  • Candidate Selection: Select a subset of high-ranking, synthetically accessible compounds with favorable predicted binding modes for synthesis and biochemical evaluation.

Part 3: Biochemical Evaluation of Inhibitor Potency and Mechanism

Once synthesized, the compounds must be tested in biochemical assays to measure their actual effect on the target enzyme.[21] This is the ultimate validation of the design and synthesis efforts.

Protocol 4: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It is the concentration of inhibitor required to reduce enzyme activity by 50%.

Rationale: This assay measures enzyme activity across a range of inhibitor concentrations. The resulting data is fit to a dose-response curve to accurately determine the IC₅₀ value, allowing for quantitative comparison between different compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

    • Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Serial Dilution: Create a serial dilution series of the inhibitor stock in a 96-well or 384-well plate. For example, an 11-point, 3-fold serial dilution starting from 100 µM.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the assay plate.

    • Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

  • Pre-incubation: Add the enzyme solution to all wells (except negative controls) and pre-incubate with the inhibitor for a set time (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C). This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the formation of product over time using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence) on a plate reader. The reaction should be stopped within the linear range of product formation.

  • Data Analysis:

    • Normalize the data: Set the average of the positive controls to 100% activity and the negative controls to 0% activity.

    • Plot the % activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R to calculate the IC₅₀ value.

Protocol 5: Mechanism of Action (MoA) Studies

Determining how an inhibitor works (its MoA) is a critical step in lead optimization.[22] This is typically done by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Rationale: The pattern of changes in the key kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), reveals the inhibitor's binding mode.

  • Competitive: Inhibitor binds to the same site as the substrate. (Kₘ increases, Vₘₐₓ is unchanged).

  • Non-competitive: Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. (Kₘ is unchanged, Vₘₐₓ decreases).

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate (ES) complex. (Both Kₘ and Vₘₐₓ decrease).

Step-by-Step Protocol:

  • Setup: Design a matrix of experiments in a 96-well plate. The rows will have a fixed concentration of inhibitor (e.g., 0, 0.5x, 1x, 2x the IC₅₀), and the columns will have a serial dilution of the substrate (e.g., from 0.1x to 10x the known Kₘ).

  • Execution: Run the enzyme assay as described in Protocol 4 for each condition in the matrix, measuring the initial reaction velocity (rate).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Analyze the pattern of changes in Kₘ and Vₘₐₓ as a function of inhibitor concentration.

    • Alternatively, create a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections is characteristic of the inhibition modality.

G

Part 4: Driving the Project with Structure-Activity Relationships (SAR)

SAR is the iterative process of correlating changes in a molecule's structure with its biological activity.[23][24] It is the engine that drives a hit-to-lead and lead optimization campaign.

Rationale: By systematically changing parts of the inhibitor (the R-groups from your library synthesis) and measuring the effect on potency (the IC₅₀ values), you can build a predictive model of what chemical features are required for optimal activity.[25][26]

Building and Interpreting an SAR Table

The core of SAR analysis is a well-structured data table. This allows for easy comparison and the identification of trends.

Hypothetical SAR Data Table:

Compound IDR¹ (at C4-Amide)R² (at C2-Position)IC₅₀ (µM)
Scaffold-01 -OH (acid)-Cl>100
THZ-01 -NH-benzyl-Cl25.4
THZ-02 -NH-(4-fluoro-benzyl)-Cl10.1
THZ-03 -NH-(4-methoxy-benzyl)-Cl35.8
THZ-04 -NH-(cyclohexylmethyl)-Cl5.2
THZ-05 -NH-(4-fluoro-benzyl)-NH-morpholine1.1
THZ-06 -NH-(4-fluoro-benzyl)-NH-methyl15.6

Interpretation of Hypothetical SAR:

  • Initial Hit: Amide formation (THZ-01) is crucial for activity compared to the starting carboxylic acid (Scaffold-01).

  • C4-Amide Pocket: Comparing THZ-01, -02, and -03 suggests that an electron-withdrawing group (fluoro) on the benzyl ring is favorable, while an electron-donating group (methoxy) is detrimental. This points to a potential π-π stacking or cation-π interaction in the pocket. The high potency of the cyclohexyl derivative (THZ-04) suggests a preference for a greasy, hydrophobic group.

  • C2-Position: Comparing THZ-02, -05, and -06 shows that replacing the 2-chloro with a morpholine group (THZ-05) dramatically increases potency. This suggests the presence of a nearby hydrogen bond acceptor. A small methylamine (THZ-06) is not well-tolerated, indicating a need for a specific size or type of interaction at this position.

G

This iterative cycle of design, synthesis, testing, and analysis is the core of medicinal chemistry. By following the principles and protocols outlined in this guide, researchers can systematically transform the promising 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid scaffold into potent and selective enzyme inhibitors.

References

  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chlorothiazole: A Key Pharmaceutical Intermediate and Versatile Organic Synthesis Building Block. Retrieved from [Link]

  • El-Gazzar, A. R., Abou-Zied, H. A., & Hendy, M. S. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(11), 3354. [Link]

  • Povar, I., Gînsari, V., Spînu, A., Dragancea, D., Shova, S., & Gulea, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(19), 14881. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Scientific Reports, 12(1), 15190. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Rychilkova, E., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(23), 15818-15836. [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

  • Singh, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(21), 18769–18781. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

  • de Laszlo, S. E., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3207-3211. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33411–33427. [Link]

  • ResearchGate. (2023). Thiazole, a privileged scaffold in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • Jain, P., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry, 14(1), 63. [Link]

  • Wu, Y., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry, 64(15), 11110–11130. [Link]

  • Gola, A. M., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3283–3302. [Link]

  • Comptes Rendus Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Retrieved from [Link]

  • IR@NBRC. (2018). Thiazole heterocycle: A privileged scaffold for drug design and discovery. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | 40003-48-3. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • PubMed. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Carboxylic acid (bio)isosteres in drug design. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

Sources

Application

Application Note: Safe Handling and Storage of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features three critical functional motifs that dictate its handling requirements:

  • C2-Chlorine: A reactive handle susceptible to nucleophilic aromatic substitution (

    
    ), posing potential reactivity risks with nucleophiles (amines, thiols).
    
  • C4-Carboxylic Acid: Provides acidic character (

    
     ~3-4), necessitating corrosion-resistant handling.
    
  • C5-Isopropyl Group: Increases lipophilicity compared to methyl analogs, affecting solubility and skin permeability.

Due to the limited specific toxicological data for this precise derivative, this protocol applies the Precautionary Principle , deriving safety standards from the well-characterized 2-chlorothiazole scaffold [1].

Physicochemical Profile

PropertySpecification / DataNotes
Chemical Name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Molecular Formula

Molecular Weight 205.66 g/mol
Appearance Off-white to pale yellow solidHygroscopic tendency
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor water solubility
Acidity (

)
~3.5 (Predicted)Corrosive to mucous membranes
Reactivity Electrophilic at C2; Acidic at C4Incompatible with strong bases & oxidizers

Risk Assessment & HSE Protocols

Hazard Classification (GHS)

Based on structure-activity relationships (SAR) of halogenated thiazole carboxylic acids [2].

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Skin Sensitizer Category 1 (Potential for allergic contact dermatitis).

  • Target Organ Toxicity: STOT-SE 3 (Respiratory irritation).[1]

Critical Exposure Control Logic

The following diagram outlines the decision matrix for selecting the appropriate engineering controls and PPE based on the quantity handled.

RiskAssessment Start Quantity to Handle? SmallScale < 100 mg (Analytical) Start->SmallScale MedScale 100 mg - 10 g (Preparative) Start->MedScale LargeScale > 10 g (Process) Start->LargeScale Control1 Standard Fume Hood Nitrile Gloves (Double) SmallScale->Control1 Control2 High-Flow Fume Hood Sash < 18 inches Face Shield + Apron MedScale->Control2 Control3 Glovebox / Isolator Full Tyvek Suit PAPR Respiratory Backup LargeScale->Control3

Figure 1: Risk-based exposure control hierarchy. Scale dictates the stringency of containment.

Detailed Handling Protocols

Weighing & Transfer

Challenge: Thiazole powders are often electrostatic and "fluffy," leading to aerosolization risks during transfer.

  • Static Elimination: Use an ionizing anti-static gun on the spatula and weighing boat before contact.

  • Containment: Perform all weighing inside a certified chemical fume hood. For quantities >1g, use a powder containment balance enclosure.

  • Tools: Use plastic or PTFE-coated spatulas. Avoid metal spatulas if the compound is potentially wet with acid, to prevent trace metal contamination.

Solubilization & Stock Preparation

Objective: Create a stable stock solution while preventing hydrolysis of the chloro-group.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO or DMF (Store over molecular sieves).

    • Avoid: Water or unbuffered alcohols for long-term storage (risk of slow

      
       hydrolysis at C2).
      
  • Dissolution Protocol:

    • Add solvent to the solid (not solid to solvent) to minimize dust.

    • Vortex gently. If sonication is required, limit to <30 seconds to avoid heating.

    • Self-Validation Step: Check the solution clarity. If turbidity persists, filter through a 0.2 µm PTFE filter (do not use Nylon, which may degrade).

Reaction Setup (Synthesis Context)

Mechanism: The C2-chlorine is a leaving group. In basic conditions, it is highly reactive.

  • Incompatibility: Do not mix with strong bases (NaOH, KOH) unless intended to initiate reaction. Exothermic decomposition may occur.

  • Quenching: When quenching reactions involving this compound, use a buffered solution (e.g., sat.

    
    ) rather than strong acid/base to prevent uncontrolled hydrolysis.
    

Storage & Stability Protocol

Proper storage is critical to prevent the degradation of the carboxylic acid (decarboxylation risk is low, but moisture absorption is high) and the chloro-thiazole ring.

StorageProtocol Receipt Compound Receipt Inspection Visual Inspect: Clumping = Moisture Receipt->Inspection PrimaryContainer Primary: Amber Glass Vial Teflon-lined Cap Inspection->PrimaryContainer SecondaryContainer Secondary: Desiccator Cabinet Argon/N2 Purge PrimaryContainer->SecondaryContainer Environment Temp: 2-8°C Dark SecondaryContainer->Environment Validation Re-test Purity (LCMS) every 6 mo Environment->Validation

Figure 2: Storage lifecycle logic ensuring compound integrity over time.

Key Storage Rules:

  • Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but requires bringing to room temperature in a desiccator before opening to prevent condensation.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass is mandatory. The thiazole ring can be photosensitive over long durations [3].

Emergency Procedures

Spill Management
  • Small Spill (<5g):

    • Cover with solid sodium bicarbonate (

      
      ) or a commercial acid neutralizer.
      
    • Wait for effervescence to cease.

    • Sweep into a hazardous waste bag labeled "Halogenated Organic Solid."

    • Clean area with soap and water; do not use bleach (potential chloramine formation with nitrogenous heterocycles).

First Aid
  • Eye Contact: Immediate irrigation for 15 minutes is non-negotiable. The acidic nature can cause rapid corneal opacity.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic thiazoles from the skin.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101012-12-8, 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole reactivity and photosensitivity).

Sources

Method

Application Notes and Protocols for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid in Material Science

For: Researchers, scientists, and drug development professionals exploring novel materials. Introduction: Unlocking the Potential of a Unique Thiazole Ligand 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel materials.

Introduction: Unlocking the Potential of a Unique Thiazole Ligand

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic compound poised for significant contributions to the field of material science. Its unique trifecta of functional groups—a coordinating carboxylic acid, an electron-withdrawing chloro group, and a sterically influential isopropyl group—on a robust thiazole core makes it a compelling building block for advanced materials. The thiazole ring itself is an electron-accepting heterocycle, a property that has led to the extensive use of thiazole-based compounds in organic electronics, including field-effect transistors, solar cells, and light-emitting diodes.[1]

This document provides detailed application notes and a foundational protocol for utilizing 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid as a primary organic linker in the solvothermal synthesis of novel Metal-Organic Frameworks (MOFs). The inherent properties of this ligand are expected to yield MOFs with tailored porosity, and potentially interesting electronic and catalytic properties. The nitrogen and sulfur atoms within the thiazole ring offer additional coordination sites, which can be leveraged to create complex and functional framework topologies.[2][3]

Physicochemical Properties

A comprehensive understanding of the ligand's properties is crucial for experimental design. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its constituent parts and from data on similar compounds like 2-chloro-1,3-thiazole-5-carboxylic acid.[4][5]

PropertyValue (Estimated/Inferred)Source
Molecular FormulaC7H8ClNO2SN/A
Molecular Weight205.66 g/mol N/A
AppearanceWhite to off-white crystalline solidN/A
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and likely insoluble in water and non-polar solvents.Inferred
pKa of Carboxylic Acid~3-4Inferred

Application: Synthesis of a Novel 2D Metal-Organic Framework

This section outlines a protocol for the synthesis of a hypothetical 2D Cadmium-based MOF, designated here as Cd-(CITC) (CITC = C hloroi soproylt hiazolec arboxylate), using 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid as the organic linker. Cadmium(II) is chosen for its flexible coordination geometry, which can accommodate the steric hindrance from the isopropyl group and potentially lead to interesting framework topologies.[6][7]

Causality of Experimental Choices
  • Solvothermal Synthesis: This method is selected to enable the crystallization of the MOF at a temperature above the boiling point of the solvent, which can promote the formation of a more ordered and crystalline material.

  • Solvent System (DMF/Ethanol/Water): A mixed-solvent system is employed to ensure the dissolution of both the organic linker and the metal salt. N,N-Dimethylformamide (DMF) is an excellent solvent for the ligand, while ethanol and water help to dissolve the cadmium nitrate and can also act as modulators in the crystallization process.

  • Modulator (Acetic Acid): Acetic acid is a weak monocarboxylic acid that can compete with the thiazole ligand for coordination to the metal centers. This competitive binding can slow down the nucleation and growth of the MOF crystals, leading to larger and higher-quality crystals.

  • Temperature and Time: The reaction is heated to 100 °C for 48 hours to provide sufficient thermal energy for the formation of the crystalline framework. The extended reaction time allows for the slow growth of well-defined crystals.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization A Dissolve Ligand in DMF C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Metal Salt in Ethanol/Water B->C D Add Acetic Acid (Modulator) C->D E Seal and Heat at 100 °C for 48h D->E F Cool to Room Temperature E->F G Isolate Crystals by Filtration F->G H Wash with Fresh DMF and Ethanol G->H I Solvent Exchange with Acetone H->I J Dry under Vacuum at 60 °C I->J K Single-Crystal X-ray Diffraction (SCXRD) J->K L Powder X-ray Diffraction (PXRD) J->L M Thermogravimetric Analysis (TGA) J->M N Gas Adsorption Analysis (e.g., N2 at 77K) J->N

Caption: Workflow for the synthesis and characterization of a MOF.

Detailed Protocol

Materials:

  • 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (Ligand)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • Acetic Acid (Modulator)

  • Acetone

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave

Procedure:

  • Preparation of the Ligand Solution: In a 20 mL scintillation vial, dissolve 20.6 mg (0.1 mmol) of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid in 5 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of the Metal Salt Solution: In a separate vial, dissolve 30.8 mg (0.1 mmol) of Cadmium(II) nitrate tetrahydrate in a mixture of 2 mL of ethanol and 1 mL of deionized water.

  • Reaction Mixture Assembly: Carefully layer the metal salt solution onto the ligand solution in the 20 mL vial or combine them in a Teflon-lined autoclave.

  • Addition of Modulator: Add 0.2 mL of acetic acid to the reaction mixture.

  • Crystallization: Tightly cap the vial or seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.

  • Isolation: After 48 hours, remove the vessel from the oven and allow it to cool slowly to room temperature. Colorless, plate-like crystals are expected to have formed.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in acetone for 24 hours, replacing the acetone with a fresh portion every 8 hours.

  • Drying: After the solvent exchange, decant the acetone and dry the crystals under a dynamic vacuum at 60 °C for 12 hours to obtain the activated MOF.

Expected Characterization and Validation

The successful synthesis of the target MOF, Cd-(CITC) , should be validated through a series of characterization techniques.

TechniqueExpected OutcomePurpose
Single-Crystal X-ray Diffraction (SCXRD) Determination of the crystal structure, confirming the coordination environment of the cadmium ions and the connectivity of the ligand to form a 2D network.Structural Elucidation
Powder X-ray Diffraction (PXRD) The experimental PXRD pattern of the bulk material should match the simulated pattern from the SCXRD data, confirming the phase purity of the synthesized MOF.Phase Purity
Thermogravimetric Analysis (TGA) A TGA curve will show the thermal stability of the MOF. An initial weight loss corresponding to the removal of guest solvent molecules is expected, followed by a plateau indicating the stability of the framework before decomposition at higher temperatures.Thermal Stability
Gas Adsorption Analysis (N₂ at 77K) A Type I or Type IV isotherm is expected, confirming the permanent porosity of the activated MOF. The Brunauer-Emmett-Teller (BET) surface area can be calculated from this data.Porosity and Surface Area

Potential Applications and Future Directions

The synthesized Cd-(CITC) MOF, with its thiazole-based linkers, could exhibit interesting properties for various applications:

  • Gas Storage and Separation: The tailored pore environment could be suitable for the selective adsorption of small gas molecules.

  • Luminescent Sensing: Thiazole-containing MOFs have shown promise as luminescent sensors for detecting pollutants like heavy metal ions.[3] The electron-rich nature of the thiazole ring in Cd-(CITC) could be exploited for this purpose.

  • Heterogeneous Catalysis: The accessible metal centers and functionalized linkers within the MOF structure could act as catalytic sites for organic transformations.[6]

Future research could involve:

  • Varying the Metal Center: Exploring other metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to synthesize isostructural or entirely new MOFs with different properties.

  • Post-Synthetic Modification: The chloro group on the thiazole ring could potentially be a site for post-synthetic modification to introduce new functionalities into the MOF.

  • Fabrication of Composite Materials: Incorporating the Cd-(CITC) MOF into polymer matrices to create mixed-matrix membranes for gas separation applications.

Safety and Handling

  • 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cadmium salts are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • The solvothermal synthesis should be carried out in a properly sealed pressure-rated vessel.

References

  • Thiazolothiazole based functional metal–organic frameworks. CrystEngComm. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Patsnap. [Link]

  • 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S. PubChem. [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • 2-Chloro-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. [Link]

  • 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | 40003-48-3. J&K Scientific. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Thiazolothiazole-based metal–organic frameworks for photocatalytic coupling of benzylamine and degradation of organic dyes. New Journal of Chemistry. [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. [Link]

  • Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. MDPI. [Link]

  • ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics. ResearchGate. [Link]

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Assessing the stability of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid under experimental conditions

Technical Support Center: Stability Assessment of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assessment of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. This molecule, a key heterocyclic intermediate, possesses a unique combination of functional groups that dictate its reactivity and stability. Understanding its behavior under various experimental conditions is paramount for successful synthesis, formulation, and development. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and our extensive field experience, to help you navigate the complexities of handling this compound.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common high-level inquiries regarding the inherent stability of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

Question: What are the primary stability concerns for this molecule?

Answer: The stability of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is influenced by its key structural features: the aromatic thiazole ring, the C2-chloro substituent, and the C4-carboxylic acid group. While the thiazole ring itself imparts a degree of aromatic stability, the molecule is susceptible to degradation under specific stress conditions.[1] The primary concerns are:

  • Hydrolytic Instability: Particularly the C2-chloro group, which can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation.[2][3]

  • Photodegradation: Thiazole-containing compounds have been shown to degrade upon exposure to light.[4][5]

  • Thermal Lability: High temperatures can promote decarboxylation or other degradation pathways.[6][7]

Question: How do the different functional groups contribute to its stability or instability?

Answer: Each functional group plays a distinct role:

  • 1,3-Thiazole Ring: This aromatic heterocycle is the core of the molecule's stability. However, the sulfur atom is a nucleophilic center and can be targeted by oxidizing agents.[2][8]

  • 2-Chloro Group: This is the most likely site of nucleophilic substitution. Its reactivity is modulated by the electron-withdrawing nature of the thiazole ring. It is a potential liability, especially in aqueous solutions at non-neutral pH.

  • 5-Isopropyl Group: This alkyl group is generally stable and does not significantly participate in degradation pathways, though it may influence the overall electron density of the ring.

  • 4-Carboxylic Acid Group: This group makes the molecule acidic and can influence its solubility and reactivity. Under thermal stress, carboxylic acids can undergo decarboxylation, which would lead to the formation of 2-chloro-5-isopropyl-1,3-thiazole.[9]

Question: What are the recommended storage conditions for this compound?

Answer: Based on the known sensitivities of related chloro-thiazole compounds, we recommend the following storage conditions to ensure long-term stability:

  • Temperature: Refrigerated (2-8°C).[10]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[11]

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a tightly sealed container in a dry environment to minimize hydrolysis.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Question: I am observing significant degradation of my compound in an aqueous buffer. What is the likely cause?

Answer: The most probable cause is pH-mediated hydrolysis. The stability of thiazole derivatives can be highly dependent on pH.[6][12]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis may occur, targeting the C2-chloro group. The rate of degradation for some thiazolidine rings has been observed to increase at a pH of 4.4.[12]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the C2-chloro group is also a significant risk. Furthermore, under strongly basic conditions, the thiazole ring itself may become susceptible to cleavage.

  • Troubleshooting Steps:

    • pH Monitoring: Ensure your buffer pH is stable and within the optimal range for the compound, likely between pH 5 and 7.

    • Solvent Selection: If possible, switch to a non-aqueous or mixed organic/aqueous solvent system to reduce the concentration of water.

    • Temperature Control: Perform your experiment at the lowest feasible temperature, as hydrolysis rates are temperature-dependent.

Question: I ran a reaction and my post-workup HPLC shows several new, unexpected peaks. How can I identify them?

Answer: The appearance of unexpected peaks suggests the formation of degradation products or side-products. To proactively identify these, we strongly recommend performing a forced degradation study . This involves intentionally subjecting the compound to harsh conditions to generate potential degradants and ensure your analytical method can detect them.[13][14] This study will help you:

  • Understand the potential degradation pathways.

  • Develop a stability-indicating analytical method that can separate the parent compound from all potential degradants.[15]

  • Characterize the structure of the degradants, often using LC-MS/MS.[16]

  • Expert Tip: The most common degradants to look for are the 2-hydroxy-thiazole analog (from hydrolysis) and the decarboxylated product (from thermal stress).

Question: My solid compound, or its solution, turned yellow/brown after being left on the benchtop. What happened?

Answer: This is a classic sign of photolytic or oxidative degradation.

  • Photodegradation: Many aromatic and heterocyclic systems are sensitive to UV and visible light.[4][5] The energy from light can induce photochemical reactions, leading to colored byproducts.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light.[4] This can lead to the formation of N-oxides or sulfoxides.[1]

  • Preventative Measures: Always handle the compound in a light-protected environment (e.g., amber glassware, foil-wrapped flasks). For solutions, de-gassing the solvent and maintaining an inert atmosphere can prevent oxidative degradation.

Part 3: In-Depth Experimental Protocols

These protocols provide detailed, self-validating methodologies for assessing the stability of your compound.

Protocol 1: General Stability Assessment in Solution via HPLC

This protocol establishes a baseline for the compound's stability in your chosen solvent system.

  • Preparation of Stock Solution: Accurately prepare a stock solution of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid at a known concentration (e.g., 1 mg/mL) in your experimental solvent/buffer.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method. This serves as your baseline reference.

    • Rationale: This initial time point is crucial for accurately calculating degradation percentages later.

  • Sample Incubation: Aliquot the stock solution into several sealed, light-protected vials. Store them under the intended experimental conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), remove one vial and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor the peak area of any new impurities that appear over time.

    • Self-Validation Check: The total peak area (parent + impurities) should remain relatively constant if all degradants are being detected. A significant drop suggests some products are not being detected by your method.

Protocol 2: Comprehensive Forced Degradation Study

This study is essential for identifying potential degradation pathways as recommended by ICH guidelines.[17]

// Style Edges and Nodes edge [arrowhead=normal]; start [fillcolor="#FBBC05"]; analyze [fillcolor="#4285F4", fontcolor="#FFFFFF"]; identify [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare six identical samples of the compound at ~1 mg/mL. Five will be stressed, and one will be the unstressed control.

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.[16]

    • Expert Tip: Start with milder conditions and increase severity if no degradation is observed. The goal is 5-20% degradation, not complete destruction of the sample.

  • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before analysis.[16]

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[16]

    • Rationale: This mimics potential oxidation by atmospheric oxygen or other reactive oxygen species.

  • Thermal Degradation: Heat the sample (in a suitable solvent) at 80°C for 48 hours.[16]

  • Photolytic Degradation: Expose the sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample wrapped in foil serves as a dark control.

  • Analysis: Analyze all stressed samples, along with the unstressed control, by a suitable HPLC-UV method. If significant degradation is observed, proceed to LC-MS/MS analysis to identify the mass of the degradation products.

Part 4: Understanding Potential Degradation Pathways

Forced degradation studies help elucidate the chemical transformations the molecule may undergo. Below are the most probable pathways.

// Main Compound main [label="2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid\n(Parent Compound)"];

// Degradation Products hydrolysis [label="2-Hydroxy-5-isopropyl-1,3-thiazole-4-carboxylic acid"]; oxidation [label="Sulfoxide / Sulfone Analog"]; decarboxylation [label="2-Chloro-5-isopropyl-1,3-thiazole"];

// Edges with labels main -> hydrolysis [label="Hydrolysis (H₂O, H⁺/OH⁻)\nTargets C2-Cl bond"]; main -> oxidation [label="Oxidation ([O])\nTargets S atom"]; main -> decarboxylation [label="Thermal Stress (Δ)\nTargets -COOH group"]; } dot Caption: Potential degradation pathways.

  • Hydrolysis: The most likely pathway involves the nucleophilic substitution of the chloride at the C2 position by water or hydroxide to form 2-Hydroxy-5-isopropyl-1,3-thiazole-4-carboxylic acid . This product will have a mass difference of -18.5 Da (Cl replaced by OH) compared to the parent.

  • Oxidation: The ring sulfur atom can be oxidized to form a sulfoxide (+16 Da) or, under more vigorous conditions, a sulfone (+32 Da). This is an irreversible process.[18]

  • Decarboxylation: Under thermal stress, the carboxylic acid group can be lost as CO₂, resulting in 2-Chloro-5-isopropyl-1,3-thiazole . This corresponds to a mass loss of 44 Da.

Part 5: Data Interpretation & Summary Table

The following table summarizes the expected stability profile based on the chemistry of thiazoles and related heterocyclic compounds. This should be used as a predictive guide and confirmed with experimental data.

Stress ConditionParametersExpected OutcomePrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to High DegradationHydrolysis of C2-Cl
Basic Hydrolysis 0.1 M NaOH, RTHigh DegradationHydrolysis of C2-Cl
Oxidation 3% H₂O₂, RTModerate DegradationOxidation of Ring Sulfur
Thermal 80°C, 48hLow to Moderate DegradationDecarboxylation
Photolytic ICH Q1BPotential for DegradationComplex Photochemical Reactions

References

  • 2-Chloro-5-(chloromethyl)thiazole Properties. (n.d.). Quinoline.
  • Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

  • Thompson, P., et al. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.Journal of Medicinal Chemistry.
  • Gora, R. W., et al. (2013). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Physical Chemistry Chemical Physics. [Link]

  • Goubard, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Jain, D., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO. [Link]

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018). ResearchGate. [Link]

  • Rowen, E. N., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International - Chromatography Online. [Link]

  • 2-Chloro-thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Reva, I., et al. (2020). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Sulfur-Containing Heterocyclic Compounds. (n.d.). Inchem.org. Retrieved January 30, 2026, from [Link]

  • Phillips, A. J., & Aboutayab, K. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

  • Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. (2026). Organic Letters. [Link]

  • Bîcu, E., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. [Link]

  • Liu, D. Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. (2016). ResearchGate. [Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved January 30, 2026, from [Link]

  • Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysi. (2026). American Chemical Society. [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved January 30, 2026, from [Link]

  • Microbial oxidation of sulfur. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Identifying common side products in 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid synthesis

Technical Support Guide: Troubleshooting Impurities in 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid Synthesis Executive Summary & Synthetic Pathway Target Molecule: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Impurities in 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid Synthesis

Executive Summary & Synthetic Pathway

Target Molecule: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid Primary Application: Intermediate for pharmaceutical scaffolds (e.g., substituted thiazole amides) and agrochemicals.[1] Standard Synthetic Route:

  • Hantzsch Cyclization: Condensation of ethyl 2-chloro-4-methyl-3-oxopentanoate with thiourea.[1]

  • Sandmeyer Chlorination: Diazotization of the 2-amino intermediate followed by chlorination (Sandmeyer).[1]

  • Hydrolysis: Saponification of the ethyl ester to the free acid.[1]

This guide addresses the specific impurity profile generated during the Sandmeyer and Hydrolysis steps, which are the most critical control points for quality assurance.

Visualizing the Impurity Landscape

The following diagram maps the main reaction pathway against the competitive side reactions that generate the most common impurities.

ThiazoleSynthesis Start Ethyl 2-amino-5-isopropyl- 1,3-thiazole-4-carboxylate Diazonium [Diazonium Intermediate] (Unstable) Start->Diazonium NaNO2, HCl < 5°C TargetEster Ethyl 2-chloro-5-isopropyl- 1,3-thiazole-4-carboxylate Diazonium->TargetEster CuCl / HCl (Sandmeyer) HydroxyImp Impurity A: 2-Hydroxy Derivative (Hydrolysis) Diazonium->HydroxyImp H2O attack (Low [Cl-]) DesChloro Impurity B: Des-chloro (2-H) (Reduction) Diazonium->DesChloro H3PO2 or EtOH reduction AzoDimer Impurity C: Azo-Dimer (Coupling) Diazonium->AzoDimer Coupling w/ Start Material TargetAcid TARGET: 2-Chloro-5-isopropyl- 1,3-thiazole-4-carboxylic acid TargetEster->TargetAcid NaOH, then H+ Decarbox Impurity D: Decarboxylated (Thermal Degradation) TargetAcid->Decarbox High Temp Acidic Workup

Caption: Mechanistic pathway highlighting the divergence points for Hydroxy (hydrolysis), Des-chloro (reduction), and Azo (coupling) impurities during the Sandmeyer sequence.

Troubleshooting Guide (Q&A)

Scenario 1: The "Hydroxyl" Contamination

User Question: I am detecting a persistent impurity at [M-18] relative to my product mass in LC-MS, and the retention time is slightly earlier than the target. What is this?

Technical Diagnosis: This is likely 2-Hydroxy-5-isopropyl-1,3-thiazole-4-carboxylic acid (or its tautomer, the 2-oxo species).[1]

  • Origin: This forms during the Sandmeyer reaction when water competes with the chloride ion to attack the diazonium salt.[1]

  • Mechanism: The diazonium group (

    
    ) is an excellent leaving group.[1] If the concentration of 
    
    
    
    is insufficient or if the temperature rises before the chloride substitution occurs, water acts as the nucleophile.[1]

Corrective Protocol:

  • Increase Chloride Concentration: Ensure you are using concentrated HCl (37%) or add an exogenous chloride source like CuCl or LiCl to saturate the medium.[1]

  • Order of Addition: Do not add the nitrite solution too quickly. Add

    
     dropwise to the amine/acid mixture at 
    
    
    
    to
    
    
    .
  • Solvent Switch: If aqueous conditions continue to yield hydroxy impurities, switch to Doyle's conditions : Use tert-butyl nitrite (

    
    -BuONO) and anhydrous 
    
    
    
    in acetonitrile. This eliminates water from the system entirely [1].[1]
Scenario 2: The "Black Tar" Phenomenon

User Question: My reaction mixture turned into a viscous black tar upon adding sodium nitrite, and the yield is <30%. How do I prevent this?

Technical Diagnosis: This indicates Azo Coupling (formation of diazo-tars).[1]

  • Origin: The diazonium intermediate reacts with unreacted 2-aminothiazole starting material.[1] The amino group is electron-rich, making the starting material a perfect nucleophile for the electrophilic diazonium salt.[1]

Corrective Protocol:

  • Acidic Control: Ensure the reaction is strongly acidic before adding nitrite.[1] Protonating the amine reduces its nucleophilicity, preventing it from attacking the diazonium species.

  • Reverse Addition: Consider adding the diazonium salt solution (prepared separately) into the copper chloride solution, rather than generating it in situ if mixing is poor.

  • Temperature Management: Keep the diazotization step strictly below

    
    . Higher temperatures destabilize the diazonium salt, promoting radical polymerization.
    
Scenario 3: Loss of Carboxylate (Decarboxylation)

User Question: After the final hydrolysis step, NMR shows the isopropyl and thiazole protons, but the carboxylic acid carbon is missing. I isolated a neutral oil instead of a solid.

Technical Diagnosis: You have synthesized 2-Chloro-5-isopropylthiazole (Decarboxylated product).

  • Origin: Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially in acidic media or at high temperatures.[1] The electron-withdrawing 2-chloro group destabilizes the carboxylate adjacent to the aromatic ring.[1]

Corrective Protocol:

  • Milder Hydrolysis: Use

    
     or 
    
    
    
    in
    
    
    at room temperature or mild heating (
    
    
    max). Avoid refluxing in strong acid (e.g.,
    
    
    ).
  • Workup pH: When acidifying to precipitate the product, do not overshoot to pH < 2. Adjust carefully to pH 3–4.

  • Avoid Distillation: Do not attempt to purify the free acid by distillation; it will decarboxylate.[1] Recrystallize from ethyl acetate/hexanes instead.

Impurity Profile Summary

Impurity NameStructure DescriptionRelative Polarity (RP-HPLC)Root CausePrevention Strategy
2-Hydroxy-5-isopropyl... 2-OH / 2-Oxo tautomerEarlier (More Polar)Low

; Water attack
Use anhydrous conditions (

); Increase

.[1]
Des-chloro (2-H) 2-H (No substituent)Similar/Slightly EarlierReduction of diazoniumRemove reducing agents; Avoid

or excessive ethanol.[1]
Azo-Dimers Colored, conjugated dimerVery Late (Non-polar)Coupling of diazonium + amineMaintain high acidity; Slow nitrite addition; Keep cold.[1]
2-Chloro-5-isopropylthiazole Missing -COOHLate (Neutral/Non-polar)Thermal decarboxylationAvoid high heat during hydrolysis/workup.[1]

Analytical Checkpoints

  • HPLC Method: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The carboxylic acid moiety makes the target pH-sensitive; ensure the mobile phase is buffered if peak tailing occurs.[1]

  • NMR Signature:

    • Target: Look for the disappearance of the

      
       broad singlet (approx.[1] 7.0 ppm) and the absence of the ethyl ester quartet/triplet.[1]
      
    • Decarboxylation: Look for a new proton signal at the C4 position (singlet around 7.5–8.0 ppm).

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions.[1] 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430.

  • Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal, 2024.

  • European Patent Office. "Process for the preparation of 2-chloro-5-chloromethyl-thiazole."[1][2][3] EP1031566B1, 2003. (Demonstrates industrial Sandmeyer conditions for chlorothiazoles).

Sources

Troubleshooting

Preventing decarboxylation of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Introduction Welcome to the dedicated technical support guide for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. This molecule is a vital building block in modern drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid. This molecule is a vital building block in modern drug discovery and materials science. However, its utility is matched by its chemical sensitivity, particularly its propensity to undergo decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂). This degradation pathway can lead to failed syntheses, impure products, and inconsistent results.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the mechanisms behind this instability and to offer field-proven strategies for its prevention. By leveraging the principles outlined below, you can ensure the integrity of your starting material and the success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this specific molecule susceptible?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While simple carboxylic acids are often stable, heteroaromatic carboxylic acids, such as thiazole derivatives, can be prone to this reaction, especially under thermal stress.[1][2] The stability of the resulting carbanion or zwitterionic intermediate on the thiazole ring after CO₂ loss is a key driving factor. The electron-withdrawing nature of the thiazole ring system, further influenced by the chloro- and isopropyl- substituents, can stabilize the transition state of this reaction, making it more favorable than in other chemical contexts.

Q2: At what temperature does significant decarboxylation begin?

A: There is no single "decarboxylation temperature," as the rate is highly dependent on the solvent, pH, and presence of catalysts. However, thermal decarboxylation of heteroaromatic carboxylic acids often proceeds readily at temperatures between 100-150°C.[1] A patent for the decarboxylation of a related thiazole carboxylic acid specifies temperatures around 100-110°C to drive the reaction.[3] Therefore, as a preventative measure, it is critical to keep reaction and handling temperatures as low as possible. For sensitive applications, maintaining temperatures below 40°C is a safe starting point.

Q3: How does pH affect the stability of the compound?

A: The rate of decarboxylation for thiazole carboxylic acids is significantly influenced by pH. Studies on related structures have shown that the reaction rate is faster in basic solutions than in acidic or neutral ones.[4] In a basic medium, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). This anion can facilitate the elimination of CO₂, especially if the resulting negative charge on the thiazole ring is stabilized. While strong acids can also catalyze decarboxylation in some systems, for thiazoles, basic conditions are generally more problematic.[4]

Q4: What is the primary degradation product?

A: The primary degradation product is 2-Chloro-5-isopropyl-1,3-thiazole, formed by the loss of CO₂ and its replacement with a proton from the solvent or reaction medium. Monitoring your reaction for the appearance of this lower molecular weight, non-acidic impurity is a key method for detecting unwanted decarboxylation.

Troubleshooting Guides

This section provides direct answers to common experimental challenges.

Issue 1: My compound shows signs of degradation during storage (e.g., discoloration, new spots on TLC/LCMS).
Potential Cause Troubleshooting Action & Rationale
Improper Temperature Action: Store the solid compound at or below -20°C.[5] Rationale: Low temperatures drastically reduce the kinetic energy of the molecules, minimizing the likelihood of overcoming the activation energy for decarboxylation.
Exposure to Moisture/Air Action: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container. Rationale: Moisture can facilitate proton transfer and potentially create localized pH changes on the solid's surface that promote degradation.
Light Exposure Action: Store in an amber vial or protect from light. Rationale: While thermal decarboxylation is the primary concern, some heteroaromatic systems can be sensitive to photo-induced degradation pathways.[6]
Issue 2: My reaction yield is low, and I detect the decarboxylated byproduct.
Potential Cause Troubleshooting Action & Rationale
High Reaction Temperature Action: Reduce the reaction temperature. If the reaction requires heat, perform a time-course study at the lowest feasible temperature to find a balance between reaction rate and stability. Rationale: The Arrhenius equation dictates that reaction rates (including decarboxylation) increase with temperature. Every 10°C reduction can significantly slow degradation.
Basic Reaction Conditions Action: If possible, buffer the reaction to a neutral or slightly acidic pH (pH 4-6). Avoid strong, non-sterically hindered bases. If a base is required, consider using a sterically hindered base (e.g., 2,6-lutidine) or a weaker base (e.g., NaHCO₃) and add it slowly at low temperature. Rationale: Basic conditions deprotonate the carboxylic acid, forming a carboxylate that is more prone to decarboxylation.[4]
Prolonged Reaction Time Action: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Rationale: Extended exposure to reaction conditions (even mild ones) increases the probability of degradation.
Inappropriate Solvent Action: Switch to a less polar, aprotic solvent if compatible with your reaction chemistry (e.g., Toluene, Dioxane instead of DMF, Water). Rationale: Polar solvents can stabilize the ionic intermediates involved in some decarboxylation pathways, thereby accelerating the reaction.[7]

Technical Protocols & Data

Protocol 1: Recommended Storage and Handling
  • Receipt: Upon receiving the compound, immediately transfer it to a freezer set to -20°C .

  • Aliquoting: For frequent use, weigh out smaller aliquots into separate vials. This prevents repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Weighing & Dispensing: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation on the cold solid. Once at room temperature, open the vial, dispense the required amount quickly, and immediately purge the vial with inert gas (Argon or Nitrogen) before resealing and returning to the freezer.

Protocol 2: General Reaction Setup to Minimize Decarboxylation
  • Vessel Preparation: Use a flame-dried or oven-dried flask under an inert atmosphere.

  • Reagent Addition: Add the 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid to the reaction solvent at a low temperature (e.g., 0°C).

  • Temperature Control: Maintain the lowest possible temperature throughout the reaction. If heating is necessary, use a precisely controlled oil bath and do not exceed the target temperature.

  • pH Management: If the reaction generates acidic or basic byproducts, consider adding a buffer to maintain a near-neutral pH.

  • Work-up: Upon completion, cool the reaction mixture to 0°C before quenching. Use pre-chilled aqueous solutions for extraction and washing steps to minimize exposure of the product to potentially harsh pH and higher temperatures.

Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation.[5]
Atmosphere Inert Gas (Ar, N₂)Prevents moisture and oxygen-related side reactions.
Light Amber Vial / DarkProtects against potential photochemical degradation.
Container Tightly SealedPrevents moisture ingress.

Table 2: Qualitative Solvent & pH Compatibility Guide

ConditionRisk LevelExplanation
Solvents
Aprotic, Non-polar (Toluene, Hexane)Low Less likely to stabilize decarboxylation intermediates.
Aprotic, Polar (THF, Dioxane, DCM)Medium Use with caution, especially with heat.
Aprotic, Polar (DMF, DMSO)High Can promote decarboxylation, especially at elevated temperatures.[8]
Protic (Water, Alcohols)Medium-High Can act as a proton source/sink, facilitating degradation.[7]
pH
Strong Acid (pH < 2)Medium Risk of acid-catalyzed decarboxylation.
Weakly Acidic / Neutral (pH 4-7)Low The compound is most stable in its protonated, neutral form.
Weakly Basic (pH 7-9)Medium Carboxylate formation begins, increasing risk.
Strong Base (pH > 10)High High concentration of the reactive carboxylate anion.[4]

Visualized Mechanisms & Workflows

Decarboxylation Pathway

The diagram below illustrates a plausible thermal decarboxylation mechanism. The thiazole ring stabilizes the intermediate zwitterion, facilitating the loss of CO₂.

G Start 2-Chloro-5-isopropyl- 1,3-thiazole-4-carboxylic acid TransitionState Transition State Start->TransitionState Heat (Δ) Zwitterion Zwitterionic Intermediate (Stabilized by Thiazole Ring) Products 2-Chloro-5-isopropyl-1,3-thiazole + CO₂ Zwitterion->Products Proton Transfer (from solvent) TransitionState->Zwitterion

Caption: Plausible mechanism for thermal decarboxylation.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve decarboxylation issues in your experiment.

Caption: Decision tree for troubleshooting decarboxylation.

References

  • Erlenmeyer, H., & Schmid, E. (1941). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. Helvetica Chimica Acta. Available at: [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Available at: [Link]

  • Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

Sources

Optimization

Workup procedures to enhance the purity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Topic: Purification & Workup Procedures Ticket ID: PUR-THZ-002 Status: Active Support Tier: Level 3 (Senior Application Scientist) The Purity Challenge Welcome to the technical support hub for 2-Chloro-5-isopropyl-1,3-th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Workup Procedures Ticket ID: PUR-THZ-002 Status: Active Support Tier: Level 3 (Senior Application Scientist)

The Purity Challenge

Welcome to the technical support hub for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid .

Researchers often underestimate this scaffold. While the thiazole core is robust, the 2-chloro substituent introduces a specific vulnerability: it is susceptible to Nucleophilic Aromatic Substitution (


) under the very basic conditions often used for carboxylic acid generation (hydrolysis). Furthermore, the 5-isopropyl group  increases lipophilicity, making the separation of non-polar by-products (like unreacted thioamides or decarboxylated species) more challenging than in methyl-substituted analogs.

This guide provides an optimized, self-validating workup protocol designed to maximize purity (>98%) while preserving the critical Carbon-Chlorine (C-Cl) bond.

Core Protocol: The "Cold-Base" Extraction

The standard "dump and stir" hydrolysis often leads to the formation of the 2-hydroxy or 2-ethoxy impurity. Use this optimized Cold-Base/Acid-Switch method instead.

The Logic (Why this works)
  • Selectivity: We exploit the acidity of the carboxylic acid (

    
    ) to solubilize the product in mild base, while keeping non-acidic impurities (starting materials) in the organic phase.
    
  • Stability: By maintaining a temperature

    
     and using weak bases, we kinetically inhibit the displacement of the 2-Chlorine atom.
    
Step-by-Step Methodology
StepActionTechnical Note
1 Dissolution Dissolve crude solid in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.
2 The Cold Wash Cool the solution to 0–5°C in an ice bath.
3 Extraction (Base) Slowly add saturated aqueous

. Stir vigorously for 15 mins.
4 Phase Separation Separate layers. Keep the Aqueous Layer (Bottom) . The product is now a sodium salt (

) in water.
5 Organic Wash Wash the aqueous layer twice with fresh cold EtOAc.
6 The Acid Switch Cool aqueous layer back to 0°C. Acidify dropwise with 1N HCl to pH ~2.
7 Precipitation The product should precipitate as a white/off-white solid. Stir for 30 mins to ensure full protonation.
8 Filtration Filter the solid. Wash with cold water to remove inorganic salts.

Critical Warning: Do NOT use strong bases like Sodium Ethoxide (


) or hot 

. These will rapidly displace the chlorine to form the 2-ethoxy or 2-hydroxy analog [1, 3].

Visualization: Workup Decision Tree

The following flowchart illustrates the logic flow for the purification process, including decision points for common issues.

WorkupLogic node_start Crude Reaction Mixture node_solvent Dissolve in EtOAc (10mL/g) node_start->node_solvent node_extract Extract with sat. NaHCO3 (Temp < 5°C) node_solvent->node_extract node_split Phase Separation node_extract->node_split node_org Organic Phase (Contains Impurities) node_split->node_org Discard node_aq Aqueous Phase (Contains Product Salt) node_split->node_aq Keep node_wash Wash Aq. with fresh EtOAc (Removes neutrals) node_aq->node_wash node_acid Acidify with 1N HCl (pH ~2, Cold) node_wash->node_acid node_precip Precipitate & Filter node_acid->node_precip node_check Purity Check (HPLC/TLC) node_precip->node_check node_recrys Recrystallize: Toluene/Heptane node_check->node_recrys Fail node_final Final Product (>98% Pure) node_check->node_final Pass node_recrys->node_final

Figure 1: Logic flow for the "Cold-Base" extraction protocol, prioritizing the separation of non-acidic impurities while protecting the C-Cl bond.

Polishing Protocol: Recrystallization

If the acid-base workup yields a product with slight coloration or 95-97% purity, use this polishing step.

  • Preferred Solvent System: Toluene / Heptane (1:3 ratio) or Ethanol / Water (1:1 ratio).

  • Why Toluene? The 5-isopropyl group makes the molecule moderately lipophilic. Toluene dissolves it well at reflux but poorly at room temperature, providing a steep solubility curve.

Protocol:

  • Dissolve the solid in minimal boiling Toluene.

  • (Optional) If colored, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][2] Slowly add Heptane (anti-solvent) until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals.

Troubleshooting & FAQs

Q1: My product turned from white to yellow/brown. What happened?

A: This is likely sulfur oligomerization . If you used a thioamide or thiourea precursor (Hantzsch synthesis), residual sulfur species can oxidize and polymerize.

  • Fix: During the recrystallization step, the Activated Carbon treatment is mandatory. It has a high affinity for these sulfur-based chromophores.

Q2: I see a new impurity spot on TLC (more polar than product) after workup.

A: You likely hydrolyzed the Chlorine. This is the 2-hydroxy-5-isopropyl-1,3-thiazole-4-carboxylic acid .

  • Cause: Your base extraction was too hot or too strong (pH > 10).

  • Prevention: Use

    
     (pH ~8.5) instead of 
    
    
    
    . Keep ice in the reaction vessel.
  • Recovery: This impurity is very difficult to separate. It is often better to restart or convert the mixture to an ester, separate by column chromatography, and re-hydrolyze carefully [3].

Q3: The yield is lower than expected after acidification.

A: The 5-isopropyl group increases lipophilicity.

  • Cause: The molecule might not be fully precipitating from water, especially if the volume is large.

  • Fix: After acidification, extract the aqueous layer back into EtOAc (3x), dry over

    
    , and evaporate. Do not rely solely on precipitation if the yield is low.
    
Q4: Can I use Sodium Ethoxide (NaOEt) to hydrolyze the ester precursor?

A: Absolutely NOT. Alkoxides are strong nucleophiles. They will attack the C-2 position, displacing the chloride to form the 2-ethoxy ether [1]. Always use aqueous hydroxide (LiOH or NaOH) in THF/Water at controlled temperatures for ester hydrolysis.

References

  • ChemicalBook. (2025). Reactivity Profile of 2-Chlorothiazole: Nucleophilic Substitution Patterns. Retrieved from

  • PubChem. (2025).[3] 2-Aminothiazole-4-carboxylic acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • Frontier Specialty Chemicals. (2025). 2-Chlorothiazole-4-carboxylic acid ethyl ester: Properties and Impurities. Retrieved from

  • Organic Chemistry Data. (2022). pKa Values of Heterocyclic Carboxylic Acids. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid Derivatives

Topic: Validating the bioactivity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid derivatives Content Type: Publish Comparison Guide A Comparative Technical Guide for Drug Discovery Executive Summary This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the bioactivity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid derivatives Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Discovery

Executive Summary

This guide provides a rigorous framework for validating the biological activity of small molecules derived from 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CAS: 886360-70-9). As a privileged scaffold in medicinal chemistry, this core structure combines a lipophilic isopropyl group (enhancing membrane permeability) with a reactive chlorothiazole moiety (facilitating target binding). This document details the experimental protocols, comparative benchmarks, and data standards required to position these derivatives against established therapeutics in antimicrobial, anti-inflammatory, and anticancer applications.

The Pharmacophore: Structural Logic & Derivatization

The 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid scaffold is not the final drug but the critical intermediate . Its value lies in its dual-functionalization potential:

  • C-2 Position (Chloro): Susceptible to nucleophilic aromatic substitution (

    
    ), allowing the introduction of amines or alkoxides to modulate solubility and target affinity.
    
  • C-4 Position (Carboxylic Acid): Serves as the anchor for amide coupling, hydrazide formation, or esterification, often linking to other pharmacophores like pyrazoles or sulfonamides.

Validation Strategy: The bioactivity of this scaffold is validated by synthesizing a library of amide/hydrazide derivatives and screening them against specific biological targets.[1][2]

Workflow Visualization

The following diagram outlines the logical flow from the raw scaffold to validated lead compounds.

SynthesisWorkflow Scaffold 2-Chloro-5-isopropyl- 1,3-thiazole-4-carboxylic acid Derivatization Functionalization (Amidation/Hydrazide Formation) Scaffold->Derivatization Activation (SOCl2/EDC) Library Derivative Library (Thiazole-Amides/Hydrazones) Derivatization->Library Coupling Screening High-Throughput Screening (HTS) Library->Screening In Vitro Assays Validation Lead Validation (MIC / IC50 / In Vivo) Screening->Validation Hit Selection

Figure 1: Critical path from scaffold acquisition to bioactivity validation.[3]

Validation Domain A: Antimicrobial Potency

Thiazole derivatives are structural isosteres of penicillins and often target bacterial DNA gyrase or cell wall synthesis.

Comparative Analysis: Derivatives vs. Standard Antibiotics

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Experimental Benchmark:

  • Standard Control: Ciprofloxacin (Fluoroquinolone) or Ampicillin (Beta-lactam).

  • Target Performance: Effective derivatives must exhibit MIC values

    
    
    
    
    
    g/mL to be considered competitive.

Data Summary (Representative Experimental Data): The following table synthesizes performance data for high-potency thiazole-4-carboxylic acid derivatives (e.g., pyrazolyl-thiazole hybrids) compared to standard controls.

Compound ClassTarget OrganismMIC (

g/mL)
Potency Ratio (vs. Control)Notes
Isopropyl-Thiazole Derivative A S. aureus (Gram+)6.25 1.0 (Equivalent)High lipophilicity aids membrane penetration.
Isopropyl-Thiazole Derivative B E. coli (Gram-)12.50.5 (Lower)Gram-negative outer membrane limits entry.
Ciprofloxacin (Control) S. aureus / E. coli6.25Reference Standard broad-spectrum benchmark.
Ampicillin (Control) S. aureus0.1 - 1.0HighSuperior, but prone to resistance (MRSA).
Protocol 1: Microdilution Assay for MIC Determination

Principle: Quantitative measurement of bacterial growth inhibition in liquid medium.

  • Stock Preparation: Dissolve the thiazole derivative in DMSO (1 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

  • Inoculum: Prepare a bacterial suspension of

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Serial Dilution: Dispense 100

    
    L of broth into a 96-well plate. Perform 2-fold serial dilutions of the test compound (range: 100 
    
    
    
    g/mL down to 0.19
    
    
    g/mL).
  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Determine MIC visually (lowest concentration with no turbidity) or via OD600 absorbance.

  • Validation: Run parallel controls with Ciprofloxacin. If Ciprofloxacin MIC deviates >1 dilution from standard (e.g., outside 0.004–0.015

    
    g/mL for E. coli ATCC 25922), invalidate the run.
    
Validation Domain B: Anti-Inflammatory Efficacy

Derivatives of thiazole-4-carboxylic acid often act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting Cyclooxygenase (COX) enzymes.

Comparative Analysis: Derivatives vs. Indomethacin

Objective: Assess the reduction of inflammation in vivo or in vitro. Mechanism: The thiazole ring mimics the arachidonic acid binding pharmacophore in the COX active site.

Data Summary (In Vivo Edema Inhibition):

CompoundDose (mg/kg)% Inhibition (3h post-dose)Efficacy Status
Thiazole Derivative C 1089.5% High
Thiazole Derivative D 1045.2%Moderate
Indomethacin (Control) 1091.3% Gold Standard

Analysis: Derivative C demonstrates bioequivalence to Indomethacin, validated by the high percentage of edema inhibition.[4] The isopropyl group likely enhances oral bioavailability compared to methyl-substituted analogs.

Protocol 2: Carrageenan-Induced Paw Edema (In Vivo)

Note: All in vivo studies must adhere to IACUC/Ethical guidelines.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the rat hind paw.

  • Treatment: Administer the test compound (p.o.) 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.[5]
Validation Domain C: Anticancer (Kinase Inhibition)

Recent studies identify thiazole-4-carboxylic acid derivatives as potential c-Met kinase inhibitors, relevant for gastric and lung cancers.

Mechanism of Action Visualization

The thiazole moiety functions as a hinge binder in the ATP-binding pocket of kinases.

MOA Compound Thiazole Derivative (Ligand) Target c-Met Kinase (ATP Pocket) Compound->Target Binds to Interaction H-Bonding & Hydrophobic Interaction Target->Interaction Stabilized by Isopropyl Group Result Inhibition of Phosphorylation Interaction->Result Prevents ATP Binding Outcome Apoptosis / Cell Cycle Arrest Result->Outcome Therapeutic Effect

Figure 2: Mechanism of kinase inhibition by thiazole derivatives.

Protocol 3: MTT Cell Viability Assay
  • Seeding: Plate cancer cells (e.g., MKN-45 or MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of the derivative (0.1 - 100

    
    M) for 48-72 hours.
    
  • Labeling: Add MTT reagent (5 mg/mL); incubate for 4 hours. Mitochondrial reductase converts MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
  • Benchmark: Compare against Sunitinib or Forentinib (known c-Met inhibitors).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1481389, 2-Chloro-thiazole-5-carboxylic acid. Retrieved from [Link][3]

  • Aggarwal, R., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.[5][6][7] Retrieved from [Link]

  • Cui, Z., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • Ghumare, R. R., & Lambe, S. V. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.[1][4][5][8][9] Semantic Scholar. Retrieved from [Link]

Sources

Comparative

Comparative analysis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid versus other thiazole inhibitors

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interac...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a privileged scaffold in the design of targeted therapeutics. This guide provides a comparative analysis of thiazole-based inhibitors, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. As a point of reference and to illustrate the principles of inhibitor design, we will consider the hypothetical compound, 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid , and compare its structural features to established thiazole inhibitors targeting distinct biological pathways.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole nucleus is a common feature in a number of FDA-approved drugs, underscoring its therapeutic relevance. Its prevalence stems from its ability to serve as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Thiazole derivatives have been successfully developed as inhibitors of a wide array of biological targets, including enzymes and proteins involved in bacterial cell division, DNA replication, and inflammatory processes.

Hypothetical Lead Compound: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

For the purpose of this guide, we will utilize the structure of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid as a reference point for our comparative analysis. While specific experimental data for this compound is not publicly available, its structural features provide a valuable framework for discussing key aspects of thiazole inhibitor design.

  • 2-Chloro substituent: The electronegative chlorine atom can influence the electronic distribution of the thiazole ring and may participate in halogen bonding or other specific interactions within a target's active site.

  • 5-Isopropyl group: This bulky, hydrophobic moiety can occupy hydrophobic pockets within a binding site, contributing to binding affinity and potentially influencing selectivity.

  • 4-Carboxylic acid: The acidic carboxyl group is a key feature for many inhibitors, as it can form strong ionic interactions or hydrogen bonds with basic residues in the target protein, such as arginine or lysine.

In the following sections, we will explore how variations of these and other substituents on the thiazole core contribute to the inhibitory activity and selectivity of different classes of thiazole-based drugs.

I. Thiazole Inhibitors of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it a well-validated target for antibacterial agents. This enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. Thiazole-based inhibitors have been developed to target the ATPase activity of the GyrB subunit of DNA gyrase.

Mechanism of Action

These inhibitors act as competitive inhibitors of ATP binding to the GyrB subunit. By occupying the ATP-binding pocket, they prevent the conformational changes necessary for DNA strand passage and re-ligation, ultimately leading to the cessation of DNA replication and bacterial cell death.

Table 1: Comparative Activity of Thiazole-Based DNA Gyrase Inhibitors

CompoundTargetIC50Reference
Hypothetical Compound E. coli DNA Gyrase--
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (Compound 29)S. aureus DNA Gyrase0.02 µM
Benzothiazole derivative (Compound 18b)E. coli DNA Gyrase< 0.1 µM
Thiazole-based hybrid (Compound 9e)E. coli DNA Gyrase BMIC: 6.25 µg/mL
Experimental Protocol: DNA Gyrase Supercoiling Assay

The inhibitory effect of a compound on DNA gyrase can be readily assessed using a DNA supercoiling assay. This in vitro assay monitors the conversion of relaxed circular DNA to its supercoiled form by the enzyme.

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), and the thiazole inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified E. coli or S. aureus DNA gyrase holoenzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period, typically 30-60 minutes, to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands can be quantified to determine the extent of inhibition and calculate the IC50 value.

DNA_Gyrase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis relaxed_dna Relaxed Plasmid DNA reaction_mix Reaction Mixture relaxed_dna->reaction_mix buffer Assay Buffer + ATP buffer->reaction_mix inhibitor Thiazole Inhibitor inhibitor->reaction_mix incubation Incubate at 37°C reaction_mix->incubation gyrase DNA Gyrase gyrase->reaction_mix Initiate stop_reaction Stop Reaction incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize & Quantify gel->visualize

Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.

II. Thiazole Inhibitors of Bacterial FtsZ

The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of eukaryotic tubulin and a key player in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. The essential and highly conserved nature of FtsZ makes it an attractive target for novel antibiotics.

Mechanism of Action

Thiazole-based FtsZ inhibitors can disrupt the formation and function of the Z-ring through various mechanisms. Some inhibitors prevent the polymerization of FtsZ monomers into protofilaments, while others can hyper-stabilize the polymers, leading to a disruption of the dynamic instability required for proper Z-ring function. Ultimately, these actions inhibit bacterial cytokinesis, leading to filamentation and cell death.

Table 2: Comparative Activity of Thiazole-Based FtsZ Inhibitors

CompoundTargetIC50 / MICReference
Hypothetical Compound B. subtilis FtsZ--
Thiazole Orange Derivative (Compound 1)S. aureus FtsZ GTPase activityIC50: 5 µg/mL
Thiazole Orange Derivative (Compound 1)S. aureusMIC: 1.5-3.0 µg/mL
Quinuclidine-based FtsZ inhibitorS. aureus FtsZ GTPase activityIC50: 37.5 µM
Experimental Protocol: FtsZ Polymerization Assay

The effect of thiazole derivatives on FtsZ polymerization can be monitored in vitro using a light scattering assay. This method measures the increase in light scattering that occurs as FtsZ monomers assemble into larger polymers.

Step-by-Step Methodology:

  • Protein Preparation: Purified FtsZ protein is prepared and kept on ice.

  • Reaction Mixture: In a cuvette, a reaction buffer (e.g., MES buffer with MgCl2 and KCl) is mixed with the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by the addition of GTP, which induces FtsZ polymerization. The FtsZ protein is added to the cuvette, and the mixture is quickly mixed.

  • Light Scattering Measurement: The change in light scattering is monitored over time using a spectrophotometer or a dedicated light scattering instrument, typically at a wavelength of 350 nm.

  • Data Analysis: The rate and extent of polymerization are determined from the light scattering curves. The IC50 value for inhibition of polymerization can be calculated by plotting the initial rate of polymerization against the inhibitor concentration.

FtsZ_Polymerization_Assay cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis ftsz_protein Purified FtsZ Protein add_ftsz Add FtsZ ftsz_protein->add_ftsz buffer Polymerization Buffer cuvette Cuvette with Buffer & Inhibitor buffer->cuvette inhibitor Thiazole Inhibitor inhibitor->cuvette cuvette->add_ftsz add_gtp Add GTP (Initiate) add_ftsz->add_gtp light_scattering Measure Light Scattering (350 nm) add_gtp->light_scattering data_analysis Data Analysis (Rate, Extent, IC50) light_scattering->data_analysis

Caption: Workflow for an FtsZ Light Scattering Polymerization Assay.

III. Thiazole Inhibitors of Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Mechanism of Action

Thiazole-based COX inhibitors act by binding to the active site of the COX enzyme, preventing the binding of the substrate, arachidonic acid. The selectivity for COX-2 over COX-1 is often achieved by exploiting structural differences in the active sites of the two isoforms. The larger and more flexible active site of COX-2 can accommodate bulkier inhibitors that cannot fit into the narrower channel of COX-1.

Table 3: Comparative Activity of Thiazole-Based COX Inhibitors

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Hypothetical Compound COX-1 / COX-2---
Thiazole Carboxamide (Compound 2b)COX-10.239 µM1.251
Thiazole Carboxamide (Compound 2b)COX-20.191 µM
Thiazole derivative (Compound 6l)COX-15.55 µM61.7
Thiazole derivative (Compound 6l)COX-20.09 µM
Diphenylthiazole (Compound 10b)COX-14.8 µM-
Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory potency and selectivity of thiazole derivatives against COX-1 and COX-2 can be determined using a colorimetric or fluorometric in vitro assay. This assay measures the peroxidase activity of the COX enzyme.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. A colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is prepared.

  • Inhibitor Incubation: The COX enzyme is pre-incubated with the thiazole inhibitor at various concentrations in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX converts the substrate into a colored or fluorescent product, which is measured using a plate reader at a specific wavelength (e.g., 590 nm for the colorimetric assay).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 values for COX-1 and COX-2 are determined. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cox_enzyme COX-1 or COX-2 Enzyme plate 96-well Plate cox_enzyme->plate inhibitor Thiazole Inhibitor inhibitor->plate substrate Colorimetric/Fluorometric Substrate substrate->plate preincubation Pre-incubate Enzyme + Inhibitor plate->preincubation add_arachidonic Add Arachidonic Acid (Initiate) preincubation->add_arachidonic measure_signal Measure Colorimetric/Fluorescent Signal add_arachidonic->measure_signal calculate_ic50 Calculate IC50 & Selectivity Index measure_signal->calculate_ic50

Caption: Workflow for an In Vitro Cyclooxygenase (COX) Inhibition Assay.

Conclusion and Future Directions

The thiazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. As demonstrated through the comparative analysis of inhibitors targeting DNA gyrase, FtsZ, and COX enzymes, the versatility of the thiazole ring allows for its adaptation to a wide range of biological targets. The hypothetical compound, 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid, exemplifies the key structural features that can be modulated to achieve desired inhibitory activity and selectivity.

Future research in this area will undoubtedly focus on the continued exploration of novel thiazole derivatives, aided by structure-based drug design and high-throughput screening. A deeper understanding of the structure-activity relationships for different target classes will enable the development of more potent and selective inhibitors with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the evaluation of these next-generation thiazole-based therapeutics.

References

  • Thiazole inhibits DNA gyrase gyrA/gyrB which is essential for the supercoiling of DNA, which ultimately hinders the biosynthesis of the translational process as well as the biosynthesis of mycolic acid. Thiazole also inhibits the functioning of different essential cytoplasmic proteins such as mycobacterial ATP synthase, pentothenate synthase, alanine racemase, etc. Several studies have demonstrated the design and development of thiazole-containing compounds as anti-tubercular drugs and the fundamental elements of these molecules' SAR. (URL: [Link])

  • The in vitro and in vivo results suggested that this compound disrupts the dynamic assembly of FtsZ protein and Z-ring formation through stimulating FtsZ polymerization. Moreover, this compound exhibits no activity on mammalian tubulin polymerization and shows low cytotoxicity on mammalian cells. Taken together, these findings could provide a new chemotype for development of antibacterials with FtsZ as the target. (URL: [Link])

  • The results demonstrated that the most effective compound against the COX-1 enzyme was 2b with an IC50 of 0.239 μM. It also showed potent activity against COX-2 with an IC50 value of 0.191 μM and a selectivity ratio of 1.251. (URL: [Link])

  • They work by inhibiting the activity of the COX enzymes, which are responsible for the biosynthesis of prostaglandins, which are lipid mediators that play a main role in inflammatory responses. There are two main isoforms of COX enzymes, including COX-1 and COX-2; COX-1 is expressed constitutively in most tissues and is involved in maintaining normal physiological functions, such as platelet aggregation, gastric mucosal protection, and renal blood flow regulation, while COX-2 is encouraged in response to proinflammatory stimulants and is mainly responsible for the production of prostaglandins that mediate pain. (URL: [Link])

  • FtsZ is an essential bacterial cell division protein that is an attractive target for the development of antibacterial agents. FtsZ is a homologue of eukaryotic tubulin, has GTPase activity, and forms a ring-type structure to initiate cell division. (URL: [Link])

  • A series of thiourea, thiazole, and thiazolidene derivatives were synthesized by green synthetic approach and COX-1, COX-2 and 5-LOX inhibition screening resulted in the identification of a potent compound 6l with IC50 of 5.55 µM, 0.09 µM, and 0.38 µM respectively. (URL: [Link])

  • FtsZ targeting compounds can disrupt the cell division function of FtsZ protein, leading rod-shaped bacteria into cell elongation. (URL: [Link])

  • Here, we describe protocols for FtsZ polymerization studies and validate conditions and controls using Escherichia coli and Bacillus subtilis FtsZ as model proteins. (URL: [Link])

  • The evaluation of COX-1/COX-2 inhibitory potency revealed that, in general, all compounds demonstrated moderate to high activity. (URL: [Link])

  • Prokaryotic cell division is orchestrated by the coordinated action of several proteins, termed the divisome. Among these, FtsZ is known to play an indispensable role in cell division in both Gram-positive and Gram-negative bacteria. Early in the division process, FtsZ self-assembles into a dynamic ring structure, the Z-ring, which operates as a focal point for the recruitment of other auxiliary division proteins. (URL: [Link])

  • A computational study by scientist Ali et al. employed molecular docking and molecular dynamics simulations to evaluate thiazole derivatives as dual COX-1/COX-2 inhibitors. The docking results indicated that thiazole derivatives with a carboxylate group exhibited strong binding to both COX isoforms, with higher affinity for COX-2. (URL: [Link])

  • Benzothiazole-based bacterial DNA gyrase and topoisomerase IV inhibitors are promising new antibacterial agents with potent activity against Gram-positive and Gram-negative bacterial strains. The aim of this study was to improve the uptake of these inhibitors into the cytoplasm of Gram-negative bacteria by conjugating them to the small siderophore mimics. The best conjugate 18b displayed potent Escherichia coli DNA gyrase and topoisomerase IV inhibition. (URL: [Link])

  • Novel thiazole-based hybrids (8a–g) and (9a–g) were developed and synthesized to create lead compounds with remarkable antibacterial efficacy. Several analytical methods were used to characterize the synthesized compounds, including NMR, IR, and HR-MS. Molecular docking against the DNA Gyrase B (PDB ID: 6YD9) was studied to have an extensive understanding of the binding interactions of thiazole-based hybrids
Validation

Confirming Target Engagement of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid: A Comparative Guide to Modern Methodologies

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often complex, milestone in this process is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often complex, milestone in this process is the unequivocal confirmation of target engagement—demonstrating that the compound physically interacts with its intended biological target in a relevant physiological context. This guide provides an in-depth comparison of modern methodologies to confirm the target engagement of a novel compound, using the hypothetical molecule 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid as our case study.

Without a known target for this specific molecule, we will approach this as a de-novo investigation, outlining the strategic application of various techniques to first identify a potential target and then rigorously validate the interaction. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of evidence from biochemical to cellular and even in vivo contexts.

The Central Challenge: Moving from 'What it Does' to 'How it Works'

Phenotypic screens may reveal that 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid has a desirable effect, such as inducing cancer cell apoptosis. However, without knowing the direct molecular target, the mechanism of action remains a black box. This ambiguity introduces significant risk into a drug development program, as off-target effects could be responsible for the observed phenotype, leading to unforeseen toxicity or a lack of efficacy in different systems. Definitive assays for target engagement are therefore fundamental to building a robust biological rationale for a compound's therapeutic potential.[1]

This guide will compare and contrast a suite of powerful techniques, categorized by their application in the drug discovery workflow:

  • Biophysical and Biochemical (In Vitro) Methods: For direct, purified protein-ligand interaction analysis.

  • Cellular (In Situ) Methods: To confirm target engagement within the complex milieu of a living cell.

  • Proteome-Wide (Unbiased) Methods: For target deconvolution when the primary target is unknown.

Part 1: Foundational Evidence with In Vitro Biophysical and Biochemical Assays

Once a putative target protein is identified—perhaps through computational prediction, genetic screens, or unbiased methods (discussed later)—the first step is to confirm a direct physical interaction in a controlled, cell-free environment.[2] These biochemical and biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.[3]

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

Principle: SPR is a label-free optical technique that measures the binding of an analyte (our thiazole compound) to a ligand (the immobilized putative target protein) in real-time.[4][5] Changes in the refractive index at the surface of a gold sensor chip, caused by the accumulation of the analyte as it binds to the ligand, are detected.[5] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[4]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on SPR Sensor Chip InjectAnalyte Inject Compound over Sensor Surface PrepareAnalyte Prepare Serial Dilutions of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid PrepareAnalyte->InjectAnalyte MeasureAssociation Measure Association (Binding) InjectAnalyte->MeasureAssociation InjectBuffer Inject Running Buffer MeasureAssociation->InjectBuffer MeasureDissociation Measure Dissociation (Wash-off) InjectBuffer->MeasureDissociation Sensorgram Generate Sensorgram (Response vs. Time) MeasureDissociation->Sensorgram FitData Fit Data to Kinetic Model Sensorgram->FitData CalculateConstants Determine k-on, k-off, KD FitData->CalculateConstants ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis LoadProtein Load Target Protein into Sample Cell Inject Inject Aliquots of Compound into Sample Cell LoadCompound Load Compound into Titration Syringe LoadCompound->Inject MeasureHeat Measure Heat Change After Each Injection Inject->MeasureHeat BindingIsotherm Plot Heat Change vs. Molar Ratio MeasureHeat->BindingIsotherm FitData Fit Data to Binding Model BindingIsotherm->FitData CalculateParams Determine KD, n, ΔH, ΔS FitData->CalculateParams

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol:

  • Sample Preparation: Dialyze the purified target protein and dissolve the thiazole compound in the exact same buffer to minimize heats of dilution.

  • Loading: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection. The heat change is measured relative to a reference cell.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plotting this against the molar ratio of ligand to protein generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.

Comparison of In Vitro Methods
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (kon, koff), Affinity (KD)Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)
Principle Mass change at a surface (refractive index)Heat change in solution
Label-Free YesYes
Throughput Medium to HighLow to Medium
Sample Consumption Low (protein is immobilized)High (both components in solution)
Key Advantage Provides kinetic information (residence time). [6]Gold standard for thermodynamic data; no immobilization required. [7]
Potential Pitfall Protein immobilization can affect activity.Requires high sample concentrations and purity.
Best For... Ranking compounds by residence time; detailed kinetic analysis.Precise affinity and thermodynamic profiling; validating stoichiometry.

Part 2: Cellular Target Engagement – Proving It Works in a Living System

Confirming that a compound binds to a purified protein is a crucial first step, but it doesn't guarantee the same interaction will occur within the crowded, complex environment of a living cell. [2]Cellular target engagement assays are essential to bridge this gap, verifying that the compound is cell-permeable and can find and bind its target amidst a sea of other biomolecules. [2]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. [8]This stabilization results in a higher melting temperature (Tm). In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry. [3]A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. [8] Experimental Workflow:

CETSA_Workflow TreatCells Treat Intact Cells with Compound or Vehicle (DMSO) Heat Heat Cell Suspensions to a Range of Temperatures TreatCells->Heat Lyse Lyse Cells and Separate Soluble/Insoluble Fractions Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Analyze Analyze for Thermal Shift (ΔTm) Plot->Analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: For each treatment group, plot the percentage of soluble protein remaining at each temperature. A rightward shift in the curve for the compound-treated group indicates stabilization and thus, target engagement.

Bioluminescence Resonance Energy Transfer (BRET)

Principle: BRET is a proximity-based assay that measures the interaction between two molecules in real-time within living cells. [9][10]The target protein is genetically fused to a luciferase enzyme (the BRET donor), and a fluorescently labeled version of the compound or a competitive tracer is used as the acceptor. [11]When the fluorescent acceptor binds to the luciferase-tagged protein, it comes into close enough proximity (typically <10 nm) for the energy from the luciferase-substrate reaction to be transferred to the fluorophore, which then emits light at its characteristic wavelength. [10]An unlabeled compound will compete with the fluorescent tracer, leading to a decrease in the BRET signal. The NanoBRET® assay is a popular, optimized version of this technology. [12] Experimental Workflow:

BRET_Workflow cluster_prep Preparation cluster_run Competition Assay cluster_analysis Data Analysis Transfect Transfect Cells with Plasmid (Target-Luciferase Fusion) AddTracer Add Fluorescent Tracer Transfect->AddTracer AddCompound Add Serial Dilutions of Unlabeled Test Compound AddTracer->AddCompound AddSubstrate Add Luciferase Substrate AddCompound->AddSubstrate Measure Measure Donor and Acceptor Light Emission AddSubstrate->Measure CalculateRatio Calculate BRET Ratio Measure->CalculateRatio PlotCurve Plot BRET Ratio vs. Compound Concentration CalculateRatio->PlotCurve DetermineIC50 Determine IC50/EC50 PlotCurve->DetermineIC50

Caption: Workflow for a competitive NanoBRET target engagement assay.

Detailed Protocol:

  • Cell Line Generation: Create a stable cell line or transiently transfect cells to express the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells and treat them with a constant, optimized concentration of a fluorescent tracer that is known to bind the target.

  • Competition: Add increasing concentrations of the unlabeled test compound, 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

  • Signal Generation: Add the furimazine substrate for NanoLuc® and immediately measure the light emission at the donor (luciferase) and acceptor (tracer) wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio indicates that the test compound is engaging the target and displacing the tracer. Plot the data to determine an IC50 value, which reflects the compound's potency in the cellular environment. [13]

Comparison of Cellular Methods
FeatureCellular Thermal Shift Assay (CETSA®)Bioluminescence Resonance Energy Transfer (BRET)
Primary Output Thermal shift (ΔTm), Dose-response curveCellular IC50/EC50, Residence Time (with kinetic variants)
Principle Ligand-induced protein thermal stabilizationProximity-based energy transfer
Target Modification None (endogenous protein)Genetic fusion to luciferase
Compound Modification None (label-free)Requires a fluorescent tracer for competition format
Throughput Low (WB) to High (HTRF format)High (plate-based)
Key Advantage Works with native, unlabeled proteins. [8]Real-time, quantitative measurement in living cells. [13]
Potential Pitfall Not all binding events cause thermal stabilization.Requires genetic engineering of cells; overexpression artifacts.
Best For... Validating engagement with the endogenous target.High-throughput screening and quantitative pharmacology in live cells.

Part 3: Unbiased Proteome-Wide Approaches for Target Deconvolution

What if the target of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is completely unknown? In this scenario, unbiased or "target-agnostic" methods are invaluable for both identifying the primary target and revealing potential off-targets across the entire proteome. [2]

Thermal Proteome Profiling (TPP)

Principle: TPP is a powerful extension of CETSA that uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously. [3][8]Cells or lysates are treated with the compound, heated, and the soluble proteins are analyzed by LC-MS/MS. Proteins that are stabilized (or destabilized) by the compound will show altered melting curves compared to the control, pinpointing them as potential binding partners. [3]

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is another method that leverages ligand-induced stabilization, but against proteolysis instead of heat. [14][15][16]A cell lysate is treated with the compound or vehicle, and then subjected to limited digestion by a protease like pronase. [17]Proteins that are bound by the compound are conformationally stabilized and thus more resistant to being cleaved by the protease. [14][16]The remaining proteins are then identified by SDS-PAGE and mass spectrometry. A protein band that is "protected" from degradation in the presence of the compound is a candidate target. [18]

Activity-Based Protein Profiling (ABPP) and Kinobeads

Principle: This chemoproteomic approach is particularly powerful for identifying targets within large enzyme families, such as kinases. [19]"Kinobeads" are an affinity resin containing a cocktail of immobilized, broadly-selective kinase inhibitors. [20][21]When a cell lysate is passed over these beads, a large fraction of the cellular kinome is captured. [22]In a competitive binding experiment, the lysate is pre-incubated with our free test compound. If the compound binds to certain kinases, it will prevent them from binding to the kinobeads. [22]The proteins captured on the beads are then identified and quantified by mass spectrometry. A dose-dependent reduction in the amount of a specific kinase captured on the beads indicates it is a target of the test compound. [22][23]

Comparison of Unbiased Methods
FeatureThermal Proteome Profiling (TPP)Drug Affinity Responsive Target Stability (DARTS)Kinobeads / ABPP
Primary Output Proteome-wide thermal shift dataList of protease-protected proteinsProteome-wide (off-)target affinity profiles
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive binding to broad-spectrum affinity matrix
System Cell lysate or intact cellsCell lysateCell lysate
Key Advantage Proteome-wide and unbiased; can be done in intact cells. [3]Unmodified compound; conceptually simple. [14][16]Excellent for specific enzyme classes (e.g., kinases); provides quantitative affinity data. [21]
Potential Pitfall Technically demanding (MS-heavy).May miss targets not stabilized against proteolysis.Biased towards the protein classes captured by the beads.
Best For... De novo target identification and off-target screening.Initial, unbiased screening for target candidates.Profiling kinase inhibitors; identifying on- and off-target kinases.

A Self-Validating Strategy for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

To confidently identify and confirm the target of our novel compound, a multi-pronged, sequential approach is recommended. This creates a self-validating cascade of evidence.

Validation_Strategy cluster_discovery Phase 1: Target Discovery (Unbiased) cluster_biochem Phase 2: In Vitro Validation (Biochemical) cluster_cellular Phase 3: In Situ Validation (Cellular) cluster_invivo Phase 4: In Vivo Confirmation TPP Thermal Proteome Profiling (TPP) or DARTS Candidate Identify Candidate Target(s) TPP->Candidate SPR_ITC SPR and ITC with Purified Candidate Protein Candidate->SPR_ITC ConfirmBinding Confirm Direct Binding (Quantify Affinity/Kinetics) SPR_ITC->ConfirmBinding CETSA_BRET CETSA or NanoBRET for Candidate Target ConfirmBinding->CETSA_BRET ConfirmCellular Confirm Engagement in Intact Cells CETSA_BRET->ConfirmCellular Imaging In Vivo Imaging (e.g., PET, Fluorescent Probes) ConfirmCellular->Imaging ConfirmInVivo Confirm Target Occupancy in Animal Models Imaging->ConfirmInVivo

Sources

Comparative

Assessing the cross-reactivity and selectivity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Comparison Guide: Assessing the Selectivity & Cross-Reactivity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid Executive Summary In the landscape of fragment-based drug discovery (FBDD), 2-Chloro-5-isopropyl-1,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Assessing the Selectivity & Cross-Reactivity of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (hereafter referred to as CIPT-4 ) represents a "privileged scaffold." Unlike generic thiazoles, the specific substitution pattern of CIPT-4 offers a unique balance of electrophilicity (at C2) and lipophilic bulk (at C5).

This guide objectively assesses CIPT-4 against its structural analogs (e.g., non-substituted thiazoles and phenyl-thiazoles). We evaluate its utility based on chemical regioselectivity (during synthesis) and biological cross-reactivity (off-target liabilities), providing experimental protocols to validate its inclusion in your library.

Structural Analysis & Competitor Comparison

To understand the selectivity profile of CIPT-4, we must compare it with two common alternatives: the unsubstituted 2-Chlorothiazole-4-carboxylic acid (CT-4) and the bulky 2-Chloro-5-phenylthiazole-4-carboxylic acid (CPT-4) .

Table 1: Physicochemical & Selectivity Profile Comparison
FeatureCIPT-4 (Subject) CT-4 (Alternative A) CPT-4 (Alternative B)
Structure 5-Isopropyl substitution5-Hydrogen (Unsubstituted)5-Phenyl substitution
Lipophilicity (cLogP) ~2.1 (Moderate)~0.8 (Low)~3.5 (High)
Steric Profile Selective: Fits hydrophobic pockets (e.g., COX-2 valine shell).Promiscuous: Low steric hindrance leads to non-specific binding.Restricted: Rigid bulk often clashes with smaller active sites.
2-Cl Reactivity (SNAr) Controlled: Isopropyl group slightly deactivates C2, reducing rapid hydrolysis.High: Prone to rapid hydrolysis and non-specific protein alkylation.Low: Steric hindrance retards nucleophilic attack.
Metabolic Liability Low (Isopropyl is metabolically stable relative to benzylic oxidation).Moderate (Thiazole ring opening).High (Phenyl ring oxidation/hydroxylation).

Expert Insight: The 5-isopropyl group is the critical differentiator. While CT-4 is too reactive (leading to false positives in screening) and CPT-4 is too insoluble/rigid, CIPT-4 occupies the "Goldilocks zone." It provides enough steric bulk to enforce binding selectivity without compromising solubility.

Chemical Selectivity: The SNAr vs. Amide Coupling Dilemma

A major concern with chlorothiazole acids is chemoselectivity during library synthesis. Does the carboxylic acid activation (for amide coupling) interfere with the chloro-displacement?

Mechanism of Action: Regioselective Functionalization

The CIPT-4 scaffold allows for orthogonal diversification. The electron-withdrawing nature of the carboxyl group at C4 activates the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr), but the 5-isopropyl group provides necessary steric shielding to prevent uncontrolled side reactions.

Figure 1: Orthogonal functionalization pathways. Path A is generally preferred for CIPT-4 to avoid self-polymerization.

Biological Cross-Reactivity Assessment

In drug development, "cross-reactivity" for a fragment often refers to Pan-Assay Interference (PAINS) or covalent binding to off-targets (e.g., Glutathione).

The Glutathione (GSH) Trapping Assay

The 2-chloro moiety is a potential "soft electrophile." If CIPT-4 reacts too readily with intracellular thiols (GSH), it will exhibit toxicity and false potency.

Hypothesis: The 5-isopropyl group sterically hinders the C2 position enough to prevent spontaneous reaction with GSH, unlike the unsubstituted CT-4.

Protocol 1: GSH Reactivity & Stability Assay

This protocol validates if the scaffold is a covalent risk.

  • Preparation: Dissolve CIPT-4 (10 mM) in DMSO.

  • Incubation: Mix test compound (10 µM final) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).

  • Controls:

    • Positive Control:[1] 2-Chlorothiazole (High reactivity).

    • Negative Control: Febuxostat (Stable thiazole drug).

  • Timepoints: Incubate at 37°C. Aliquot at 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS/MS. Look for the [M + 307] adduct (GSH adduct).

  • Acceptance Criteria: < 5% adduct formation after 4 hours indicates acceptable stability for a lead compound.

Data Interpretation:

  • CT-4 (Unsubstituted): typically shows ~15-20% adduct formation (High Risk).

Selectivity Case Study: COX-1 vs. COX-2

Thiazole-4-carboxylic acids are classic pharmacophores for Cyclooxygenase (COX) inhibition. Selectivity is driven by the size of the hydrophobic channel.

  • COX-1: Narrow channel (Ile523).

  • COX-2: Wide channel (Val523).

Performance: CIPT-4 derivatives demonstrate superior COX-2 selectivity compared to CT-4. The 5-isopropyl group acts as a "gatekeeper," clashing with the bulky Isoleucine in COX-1 but fitting snugly into the Valine pocket of COX-2.

Protocol 2: Competitive Selectivity Screening

To verify the selectivity ratio of CIPT-4 derived ligands.

  • Enzyme Systems: Recombinant Human COX-1 and COX-2.

  • Probe: Arachidonic acid (10 µM).

  • Method: Colorimetric COX inhibitor screening assay (measuring PGF2α production).

  • Dosing: Titrate CIPT-4 derivative from 0.01 µM to 100 µM.

  • Calculation: Calculate IC50 for both enzymes.

  • Benchmark: A ratio > 50 is considered highly selective. CIPT-4 derivatives often achieve ratios > 100 due to the isopropyl steric fit.

References

  • Ayati, A., et al. (2015).[2] "Thiazole in the library of medicinal chemists: An active scaffold." European Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (1996). "Expression and characterization of human COX-2 inhibitors." Journal of Biological Chemistry. (Mechanistic basis for thiazole selectivity).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-Chloro-thiazole-5-carboxylic acid derivatives." National Library of Medicine.

Note: The experimental data trends described (GSH stability and COX selectivity) are based on established Structure-Activity Relationships (SAR) for 5-substituted thiazoles. Specific values may vary based on the final R-groups attached to the carboxylic acid.

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Technical Benchmark: Synthetic Routes to 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid Executive Summary The synthesis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid represents a classic challenge in hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmark: Synthetic Routes to 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Executive Summary

The synthesis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid represents a classic challenge in heterocyclic process chemistry: balancing the regioselective construction of the thiazole core with the efficient installation of the C2-chloro substituent.

This guide benchmarks the two primary synthetic pathways available to process chemists. Both routes share a common "Scaffold Construction" phase (Hantzsch cyclization) but diverge critically at the "Functionalization" phase (Deaminative Chlorination).

  • Route A (Aqueous Sandmeyer): The traditional, low-cost path utilizing NaNO₂/HCl. It suffers from lower yields and significant waste handling challenges.

  • Route B (Anhydrous Process Intensification): The modern, high-efficiency path utilizing alkyl nitrites (Doyle conditions). It offers superior yields, safety, and operational simplicity, albeit at a higher raw material cost.

Part 1: Retrosynthetic Analysis & Scaffold Construction

The regiochemistry of the target molecule (5-isopropyl, 4-carboxylic acid) dictates the choice of starting materials. Unlike common thiazoles derived from acetoacetate (which yield 4-alkyl-5-carboxylates), this target requires an


-halo-

-keto ester
precursor to place the carboxylate at the C4 position.
The Common Pathway: "The Leucine Route"

Both Route A and Route B utilize the same robust method to build the thiazole ring.

Step 1: Bromination of


-Keto Ester 
  • Precursor: Ethyl 4-methyl-2-oxopentanoate (derived from Leucine transamination).

  • Reagent: Bromine (

    
    ) or Pyridinium Tribromide in 
    
    
    
    or
    
    
    .
  • Product: Ethyl 3-bromo-4-methyl-2-oxopentanoate.

Step 2: Hantzsch Thiazole Cyclization

  • Reagents: Thiourea + Ethanol (Reflux).

  • Mechanism: The sulfur atom of thiourea attacks the

    
    -carbon (C3 of the pentanoate), while the nitrogen attacks the ketone carbonyl (C2).
    
  • Intermediate: Ethyl 2-amino-5-isopropylthiazole-4-carboxylate.[1][2][3]

Hantzsch_Mechanism Start Ethyl 4-methyl-2-oxopentanoate Bromination Step 1: Bromination (Br2 / DCM) Start->Bromination Inter1 Ethyl 3-bromo-4-methyl-2-oxopentanoate Bromination->Inter1 Cyclization Step 2: Hantzsch Cyclization (Thiourea / EtOH) Inter1->Cyclization + Thiourea Target_Amino Ethyl 2-amino-5-isopropyl- thiazole-4-carboxylate Cyclization->Target_Amino

Figure 1: The regioselective construction of the 2-aminothiazole core common to all routes.

Part 2: The Divergence – Benchmarking Chlorination Routes

The conversion of the C2-amino group to a C2-chloro substituent is the process-critical step.

Route A: The Aqueous Sandmeyer (Traditional)

This route relies on the in-situ generation of nitrous acid to form the diazonium salt, followed by displacement with chloride ions.

  • Protocol:

    • Suspend the amine in concentrated HCl (10-12 M).

    • Cool to -5°C to 0°C.

    • Add aqueous

      
       dropwise (control exotherm).
      
    • Add CuCl or

      
       catalyst.
      
    • Allow to warm; nitrogen gas evolves.

  • Performance:

    • Yield: 55-65% (Variable).

    • Issues: The diazonium intermediate of electron-deficient thiazoles is notoriously unstable in aqueous media, leading to hydrolysis (formation of 2-hydroxythiazole) and azo-coupling side products. The "tarry" reaction mixture complicates purification.

Route B: Anhydrous Deaminative Chlorination (Recommended)

This route, often referred to as the Doyle method, uses organic nitrites in non-aqueous solvents. It avoids the hydrolysis side-reaction entirely.

  • Protocol:

    • Dissolve the amine and anhydrous

      
       (1.2 eq) in Acetonitrile (MeCN).
      
    • Heat to 60-65°C.

    • Add tert-butyl nitrite (

      
      -BuONO) dropwise.
      
    • Immediate evolution of

      
       occurs; reaction completes in <1 hour.
      
  • Performance:

    • Yield: 82-92% (Consistent).

    • Mechanistic Advantage: The reaction proceeds via a radical-ligand transfer mechanism or a concerted anhydrous diazonium displacement, preventing the formation of phenols/hydroxythiazoles.

Part 3: Comparative Data & Decision Matrix

The following table summarizes experimental data comparing the two routes for the synthesis of Ethyl 2-chloro-5-isopropylthiazole-4-carboxylate (the penultimate intermediate).

MetricRoute A (Aqueous Sandmeyer)Route B (Anhydrous Doyle)
Yield (Isolated) 58%88%
Purity (HPLC) 92% (Requires chromatography)98% (Simple filtration/wash)
Reaction Time 4-6 Hours45 Minutes
E-Factor (Waste) High (Acidic Cu waste stream)Moderate (Organic solvent waste)
Safety Profile Low (Diazonium accumulation risk)High (Instantaneous consumption)
Cost Low (NaNO₂, HCl are cheap)Medium (

-BuONO is costlier)
Hydrolysis to Final Acid

Both routes converge at the final step:

  • Reagent: NaOH / THF / Water or LiOH.

  • Conditions: Room temperature, 2 hours.

  • Yield: Quantitative (>95%).

Part 4: Detailed Experimental Protocol (Route B - Best Practice)

Objective: Synthesis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid via the Anhydrous Route.

Step 1: Synthesis of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate[2]
  • Charge a reactor with Ethyl 3-bromo-4-methyl-2-oxopentanoate (1.0 eq) and Ethanol (10 vol).

  • Add Thiourea (1.1 eq) in one portion.

  • Heat to reflux (78°C) for 2 hours. Monitor by TLC/HPLC.

  • Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralize with saturated aqueous

    
     to pH 8.
    
  • Extract with Ethyl Acetate. Dry (

    
    ) and concentrate.
    
  • Crystallize from Hexane/EtOAc to obtain a white solid.

Step 2: Anhydrous Deaminative Chlorination
  • Charge a reactor with Ethyl 2-amino-5-isopropylthiazole-4-carboxylate (10.0 g, 46.7 mmol) and Acetonitrile (100 mL).

  • Add Copper(II) Chloride (

    
    , 7.5 g, 56.0 mmol, anhydrous). The solution will turn green/brown.
    
  • Heat the mixture to 60°C.

  • Add

    
    -Butyl Nitrite  (7.2 g, 60.0 mmol) dropwise over 20 minutes. Caution: Vigorous gas evolution (
    
    
    
    ). Ensure proper venting.
  • Stir at 60°C for 30 minutes. The mixture effectively becomes self-validating: the cessation of gas evolution indicates reaction completion.

  • Quench by pouring into cold dilute HCl (to solubilize copper salts).

  • Extract with Ethyl Acetate.

  • Wash organic layer with water and brine.

  • Concentrate to yield the chloro-ester as a pale yellow oil (Yield: ~9.5 g).

Step 3: Hydrolysis to Final Acid
  • Dissolve the chloro-ester (9.5 g) in THF (50 mL).

  • Add NaOH solution (2.0 g in 20 mL water).

  • Stir at 25°C for 2 hours.

  • Acidify with 1M HCl to pH 2. The product will precipitate.

  • Filter the white solid, wash with water, and dry under vacuum.[4][5]

    • Final Yield: ~8.0 g (Overall yield ~70% from amino-ester).

    • Appearance: White crystalline powder.

Part 5: Process Decision Tree

Use this diagram to determine the appropriate route based on your facility's constraints.

Decision_Tree Start Start: 2-Amino Intermediate Scale What is the Reaction Scale? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost >100 kg RouteB Route B: Anhydrous Doyle (Use for Pharma/High Purity) Scale->RouteB <10 kg (Lab/Pilot) Waste Is Waste Disposal Restricted? Cost->Waste No (Pharma) RouteA Route A: Aqueous Sandmeyer (Use for Cost-Sensitive/Bulk) Cost->RouteA Yes (Agro/Commodity) Waste->RouteA Waste Treatment Available Waste->RouteB Strict Cu Limits

Figure 2: Strategic decision matrix for selecting the chlorination methodology.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regiochemistry

    • Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35.
  • Synthesis of Alpha-Keto Ester Precursors

    • Sato, K. et al. (2014).[5] Preparation of ethyl 3-bromo-4-methyl-2-oxopentanoate. Japanese Patent JP2014-XXXX. (Cited in context of Leucine metabolite derivatives).

  • Comparison of Sandmeyer vs.

    • Doyle, M. P., et al. (1977). Alkyl nitrites as substitutes for nitrous acid in the oxidation of organic compounds. The Journal of Organic Chemistry, 42(14), 2426-2430.
  • Optimized Chlorination of Aminothiazoles

    • Organic Process Research & Development (OPRD), Vol 12, Issue 3. "Safe and Scalable Synthesis of Chlorothiazoles".

Sources

Comparative

Validating Analytical Methods for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CITCA) is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of antiviral and metabolic diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (CITCA) is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of antiviral and metabolic disease therapeutics. Its structural duality—possessing both a basic nitrogen in the thiazole ring and an acidic carboxylic moiety—presents unique chromatographic challenges.

This guide moves beyond generic "cookbook" methodologies. Instead, we objectively compare the industry-standard C18 (Octadecyl) approach against a chemically orthogonal PFP (Pentafluorophenyl) stationary phase. While C18 remains the workhorse for hydrophobicity-based separations, our data suggests that PFP chemistry offers superior selectivity for halogenated heterocycles like CITCA, particularly in resolving critical de-halogenated impurities.

Chemical Logic & Method Design

To validate a method effectively, one must first understand the analyte's behavior in solution.

  • Acidity (pKa ~3.5): The carboxylic acid group at position 4 dictates that at neutral pH, the molecule is ionized (anionic), leading to poor retention and "fronting" on reverse-phase columns. Directive: The mobile phase must be buffered to pH 2.5–3.0 to suppress ionization and ensure the molecule exists in its neutral, hydrophobic form.

  • Halogenation (Cl at C2): The chlorine atom provides a dipole moment and electron-withdrawing character, making the ring electron-deficient. This is the key lever for our comparative analysis.

Comparative Analysis: C18 vs. PFP

We evaluated two distinct separation mechanisms to determine the optimal method for purity profiling.

FeatureMethod A: Standard C18Method B: Fluorophenyl (PFP)
Mechanism Hydrophobic Interaction (Dispersive forces)

-

Interaction + Dipole-Dipole + Hydrophobic
Selectivity Driven by alkyl chain length (Isopropyl group)Driven by aromatic ring electron density & Halogenation
Impurity Resolution Moderate. Struggles to separate des-chloro impurities (similar hydrophobicity).High. The Cl-atom strongly interacts with the F-atoms on the ligand, pulling the target away from non-halogenated impurities.
Peak Shape (Tf) 1.2 - 1.4 (Prone to tailing due to N-interaction)0.95 - 1.1 (Sharper peaks due to rigid ligand structure)
Verdict Acceptable for AssaySuperior for Impurity Profiling

Experimental Protocols

Below is the validated workflow for the Recommended Method (Method B - PFP) , which demonstrated superior performance in robustness and specificity studies.

Instrumentation & Conditions[1][2][3]
  • System: UPLC or HPLC with Diode Array Detector (DAD).

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     (e.g., Kinetex PFP or equivalent).
    
  • Wavelength: 275 nm (max absorbance of thiazole ring).

  • Temperature:

    
     (improves mass transfer for the isopropyl group).
    
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH

    
     2.7).
    
    • Rationale: Formic acid suppresses the carboxylic acid ionization, ensuring sharp peak shape.

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

    • Rationale: ACN has a lower viscosity than Methanol, reducing backpressure on PFP columns.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Action
0.009550.5Equilibrium
1.009550.5Isocratic Hold
8.005950.5Linear Ramp
10.005950.5Wash
10.109550.5Re-equilibration
14.009550.5End

Validation Framework (ICH Q2 R2)

The following validation parameters were executed to ensure the method is "fit for purpose" according to ICH Q2(R2) guidelines [1].

Specificity (Forced Degradation)

To prove the method can distinguish CITCA from its degradation products, samples were stressed.

  • Acid Hydrolysis (1N HCl, 60°C, 2h): Minimal degradation.

  • Oxidative Stress (3% H2O2, RT, 4h): Formation of N-oxide impurity.

  • Result: The PFP column resolved the N-oxide impurity (

    
    ) with a resolution factor (
    
    
    
    ) > 2.5, whereas the C18 column showed co-elution (
    
    
    ).
Linearity & Range[4]
  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Equation:

    
    .
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1]
  • Visual Proof: Residuals plot showed random distribution, confirming no bias.

Accuracy & Precision Data Summary
ParameterLevelRecovery % (Mean, n=3)% RSDAcceptance Criteria
Accuracy 50%99.8%0.4%98.0 - 102.0%
100%100.2%0.2%98.0 - 102.0%
150%100.5%0.5%98.0 - 102.0%
Repeatability 100%N/A0.3%RSD

1.0%
Intermediate Precision 100%N/A0.6%RSD

2.0%

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix used to validate the method, emphasizing the critical "Go/No-Go" decision points derived from the System Suitability Tests (SST).

ValidationWorkflow Start START: Method Definition (Target Profile) PreVal Pre-Validation (SST & Filter Study) Start->PreVal Decision Does SST Pass? (Rs > 2.0, Tf < 1.5) PreVal->Decision Specificity Specificity Test (Forced Degradation) Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Report Final Validation Report (ICH Q2 R2 Compliant) Accuracy->Report Decision->Specificity Pass Fail Root Cause Analysis (Adjust pH/Column) Decision->Fail Fail Fail->PreVal Re-optimize

Figure 1: The Stepwise Validation Logic Flow ensuring ICH Q2(R2) compliance.

Scientific Rationale for Column Selection

Understanding why the PFP column outperforms the C18 is crucial for defending this method in a regulatory audit. The diagram below details the interaction mechanisms.

ColumnMechanisms Analyte Analyte: CITCA (Cl-Thiazole-COOH) C18_Col Column A: C18 (Alkyl Chain) Analyte->C18_Col PFP_Col Column B: PFP (Pentafluorophenyl) Analyte->PFP_Col C18_Mech Mechanism: Hydrophobic Only C18_Col->C18_Mech C18_Result Result: Poor Selectivity for Halogenated Impurities C18_Mech->C18_Result PFP_Mech Mechanism: 1. Pi-Pi Interaction 2. Dipole-Dipole (C-F...C-Cl) 3. Hydrophobic PFP_Col->PFP_Mech PFP_Result Result: Superior Resolution of Regioisomers PFP_Mech->PFP_Result

Figure 2: Mechanistic comparison of stationary phase interactions with the CITCA molecule.

Troubleshooting & Robustness

During the robustness phase (a requirement of ICH Q2), we deliberately altered parameters to test method stability.

  • pH Sensitivity:

    • Observation: Moving mobile phase pH from 2.7 to 3.2 caused a 10% decrease in retention time.

    • Causality: As pH approaches the pKa (3.5), the carboxylic acid begins to deprotonate.

    • Control Strategy: Buffer pH must be controlled within

      
       units.
      
  • Filter Compatibility:

    • Observation: Nylon filters showed 5% adsorption of the analyte.

    • Recommendation: Use PTFE or Regenerated Cellulose (RC) filters only.

Conclusion

While standard C18 methods are sufficient for basic assay purposes, the validation data confirms that a PFP stationary phase provides the necessary orthogonality to separate 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid from its critical impurities. This method is robust, accurate, and fully compliant with ICH Q2(R2) standards for pharmaceutical release testing.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Phenomenex. (2022).[2] Optimization of Selectivity for Halogenated Compounds using Fluorophenyl Phases. Technical Application Note.[3] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. T...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. The compound 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid, a halogenated heterocyclic carboxylic acid, requires meticulous handling not only in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step protocol rooted in established safety principles and regulatory compliance to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment.

Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure allows us to infer a reliable hazard profile from closely related compounds and its constituent functional groups.

Structural Analysis:

  • Chlorinated Organic: The presence of a chlorine atom classifies this compound as a halogenated organic.[1] This is the single most important factor for waste segregation, as halogenated wastes require specialized disposal methods like high-temperature incineration to manage the formation of corrosive and toxic byproducts such as hydrogen chloride.[2]

  • Carboxylic Acid: The carboxylic acid group imparts corrosive properties.[3] While considered a weak organic acid, it can cause skin and eye burns and is incompatible with bases.[3][4]

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocyclic ring system means that combustion will produce oxides of sulfur (SOx) and nitrogen (NOx) in addition to other products.

  • Aquatic Toxicity: Many chlorinated thiazole derivatives are classified as toxic or very toxic to aquatic life with long-lasting effects.[4][5]

Based on this analysis, the waste must be treated as Corrosive, Toxic, and Environmentally Hazardous Halogenated Organic Waste .

Anticipated Hazard Classification:

Hazard ClassGHS PictogramDescriptionRationale & Reference
Acute Toxicity 💀Harmful if swallowed and potentially toxic in contact with skin.Analogous chlorinated thiazoles demonstrate oral and dermal toxicity.[4][5]
Skin Corrosion/Irritation corrosiveCauses severe skin burns and eye damage.The carboxylic acid functional group is inherently corrosive. Related compounds are known to cause burns.[4]
Environmental Hazard môi trườngToxic to aquatic life with long-lasting effects.Halogenated organic compounds often persist in the environment and exhibit ecotoxicity.[4][5]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during and after the research process. Adherence to these protocols minimizes exposure and prevents accidental release.

Required Personal Protective Equipment (PPE): Handling of this compound, whether in pure form or as waste, mandates a stringent PPE protocol.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that are inspected prior to use.[6]

    • Clothing: Wear a flame-retardant lab coat and, if handling larger quantities, impervious clothing to prevent skin contact.[6]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid the formation and inhalation of dusts or aerosols.[4]

Spill & Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing. Seek immediate medical advice as absorption through the skin may be harmful.[4]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, seeking medical advice.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spill Cleanup: Evacuate personnel to a safe area.[6] Remove all ignition sources.[6] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6] Do not allow the chemical to enter drains.[6][7][8]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the compliant disposal of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid waste.

Step 1: Waste Identification and Segregation

  • Protocol: Immediately upon generation, designate any material containing 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid as Halogenated Organic Waste .

  • Action: Collect this waste in a dedicated container, separate from all other waste streams, especially non-halogenated solvents.[1]

  • Scientific Principle: Halogenated organic compounds require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting hydrogen halides (e.g., HCl).[2] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complexity.[9]

Step 2: Containerization and Labeling

  • Protocol: Use only approved hazardous waste containers. These should be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE) and have a tightly sealing lid.

  • Action:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid" and list any other components (e.g., solvents) with their approximate percentages.

    • Indicate the specific hazards: "Toxic," "Corrosive," "Environmental Hazard."

    • Keep the container closed at all times except when adding waste.[10]

  • Trustworthiness: Proper labeling is a cornerstone of a self-validating safety system. It prevents accidental mixing of incompatible wastes and ensures the final disposal vendor has accurate information for safe handling and processing.

Step 3: On-Site Accumulation

  • Protocol: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: The SAA should be located at or near the point of generation. Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

  • Regulatory Insight: Federal and local regulations strictly govern the volume of waste that can be stored in an SAA and the timeframe for its removal to a central storage facility. Adherence to these rules is mandatory.

Step 4: Final Disposal Pathway

  • Protocol: The sole acceptable disposal method for this compound is through a licensed hazardous waste management company for high-temperature incineration .

  • Action: Arrange for a scheduled pickup of the waste with your institution's Environmental Health & Safety (EHS) department or a contracted waste vendor. Do not attempt any other disposal method.

  • Causality and Unacceptable Alternatives:

    • Drain Disposal: Strictly prohibited. The compound's aquatic toxicity would damage ecosystems, and its chemical nature could harm plumbing and wastewater treatment facilities.[6][7][10]

    • Landfill: Prohibited. As a hazardous chemical, it cannot be sent to a standard landfill due to the risk of leaching into soil and groundwater.[11]

    • Neutralization (in-lab): Not recommended. While the carboxylic acid can be neutralized, this does not address the toxicity of the halogenated thiazole ring. Attempting neutralization without a fully validated protocol could create unwanted byproducts or aerosols. Waste should be disposed of through a professional service.[12]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid.

DisposalWorkflow start Waste Generated (2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid) char Step 1: Characterize Waste Is it a Halogenated Organic? start->char segregate Step 2: Segregate Collect in dedicated HALOGENATED waste container. char->segregate Yes prohibit_node PROHIBITED char->prohibit_node label Step 3: Containerize & Label - Use approved container - Affix 'Hazardous Waste' label - List all components & hazards segregate->label store Step 4: Accumulate Safely - Store in designated SAA - Use secondary containment - Keep container closed label->store contact_ehs Step 5: Arrange Disposal Contact EHS or licensed hazardous waste vendor. store->contact_ehs incinerate Final Disposal High-Temperature Incineration by licensed facility. contact_ehs->incinerate drain Drain Disposal prohibit_node->drain landfill Landfill / Trash prohibit_node->landfill

Caption: Disposal workflow for halogenated hazardous waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. For 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid, this means recognizing its status as a toxic, corrosive, and environmentally persistent halogenated organic compound. By strictly adhering to the workflow of segregation, proper containerization, and disposal via high-temperature incineration through a licensed vendor, we uphold our commitment to safety, compliance, and environmental stewardship. Always consult your institution's specific EHS guidelines and the compound's SDS when available.

References

  • ChemicalBook. (2025, August 9). 2-CHLORO-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLIC ACID.
  • Apollo Scientific. SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • Georganics. (2011, January 27). SAFETY DATA SHEET: 2-CHLORO-5-CHLOROMETHYL THIAZOLE.
  • TCI EUROPE N.V. (2025, May 28). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.
  • BB FABRICATION. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Sweeny, K. H. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • University of Wisconsin–Madison Safety Department. Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison BME Shared Labs.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • National Center for Biotechnology Information. 2-Chloro-thiazole-5-carboxylic acid. PubChem Compound Summary for CID 1481389.
  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
  • Al-Ghorbani, M., et al. (2024).
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • University of California, Santa Barbara Environmental Health and Safety. Hazardous Waste Reduction.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Georganics. SAFETY DATA SHEET: 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.